molecular formula C18H31NO2 B12413905 As-358

As-358

Numéro de catalogue: B12413905
Poids moléculaire: 293.4 g/mol
Clé InChI: BMTQTMGZNRLSQL-HDMKZQKVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

As-358 is a useful research compound. Its molecular formula is C18H31NO2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C18H31NO2

Poids moléculaire

293.4 g/mol

Nom IUPAC

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-piperidin-1-ylpropanoate

InChI

InChI=1S/C18H31NO2/c1-17(2)14-7-9-18(17,3)15(13-14)21-16(20)8-12-19-10-5-4-6-11-19/h14-15H,4-13H2,1-3H3/t14-,15+,18+/m0/s1

Clé InChI

BMTQTMGZNRLSQL-HDMKZQKVSA-N

SMILES isomérique

C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)CCN3CCCCC3

SMILES canonique

CC1(C2CCC1(C(C2)OC(=O)CCN3CCCCC3)C)C

Origine du produit

United States

Foundational & Exploratory

TOS-358: A Technical Overview of a Novel Covalent PI3K-alpha Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOS-358 is an investigational, orally bioavailable small molecule that acts as a potent and selective covalent inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] Developed by Totus Medicines, TOS-358 is currently in Phase 1/1b clinical trials for the treatment of solid tumors harboring PIK3CA mutations.[4][5][6] This document provides a detailed technical overview of the preclinical data available for TOS-358, focusing on its binding affinity, mechanism of action, and its effects on the PI3K/Akt/mTOR signaling pathway.

The development of PI3Kα inhibitors has been a significant focus in oncology, as mutations in the PIK3CA gene are among the most common oncogenic drivers in solid tumors.[2] However, the therapeutic window of previous PI3Kα inhibitors has been limited by off-target effects and dose-limiting toxicities, such as hyperglycemia.[7][8] TOS-358 was designed to overcome these limitations through its covalent and highly selective mode of action, offering the potential for a more durable and profound inhibition of the PI3Kα pathway with an improved safety profile.[7][9]

Binding Affinity and Selectivity

TOS-358 demonstrates potent inhibitory activity against both wild-type and mutant forms of PI3Kα. The inhibitor has been characterized by its half-maximal inhibitory concentration (IC50), a measure of its potency.

TargetIC50 (nM)
Wild-Type PI3Kα2.2[1]
H1047R Mutant PI3Kα4.1[1]

Preclinical data indicates that TOS-358 is highly selective for the alpha isoform of PI3K over other isoforms (β, δ, γ).[1] This high selectivity is attributed to its covalent binding mechanism, which targets a unique cysteine residue within the active site of PI3Kα. This specific interaction is a key differentiator from many non-covalent inhibitors and is believed to contribute to its favorable safety profile, particularly the lack of significant hyperglycemia observed in preclinical models.[7][9] While a detailed quantitative selectivity profile across all PI3K isoforms is not yet publicly available, the compound is described as having a "clean kinome profile."[1]

Mechanism of Action: Covalent Inhibition

TOS-358 is a covalent and irreversible inhibitor of PI3Kα.[1][2] This mechanism involves the formation of a stable, covalent bond with a specific cysteine residue in the ATP-binding pocket of the PI3Kα enzyme. This irreversible binding leads to a sustained and durable inhibition of the kinase's activity.

The covalent nature of TOS-358's interaction with PI3Kα offers several potential advantages over non-covalent inhibitors:

  • Prolonged Target Engagement: The irreversible binding can lead to a longer duration of action, potentially requiring less frequent dosing.

  • Increased Potency: By forming a covalent bond, the inhibitor can achieve a higher degree of target inactivation.

  • Overcoming Resistance: Covalent inhibition may be less susceptible to certain resistance mechanisms that can affect reversible inhibitors.

Impact on PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, mutations in PIK3CA lead to the constitutive activation of this pathway, driving tumor progression. By inhibiting PI3Kα, TOS-358 effectively blocks the downstream signaling of this pathway.

Preclinical studies have shown that TOS-358 leads to a potent and durable inhibition of phosphorylated AKT (p-AKT) at the Ser473 residue, a key downstream marker of PI3K pathway activation.[1] This sustained inhibition of p-AKT is crucial for the anti-proliferative effects of the drug.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of intervention for TOS-358.

PI3K_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 converts to PDK1 PDK1 PIP3->PDK1 Recruitment AKT Akt PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K converts to _4EBP1 4E-BP1 mTORC1->_4EBP1 converts to Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation converts to _4EBP1->Proliferation Inhibition of translation initiation TOS358 TOS-358 TOS358->PI3K Covalent Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of TOS-358.

Experimental Protocols

While specific, detailed protocols for the assays used in the preclinical evaluation of TOS-358 have not been fully disclosed in publicly available documents, the following sections describe representative methodologies commonly employed for the assessment of PI3K inhibitors.

In Vitro PI3Kα Kinase Assay (Representative Protocol)

This type of assay is used to determine the IC50 value of an inhibitor against the purified PI3Kα enzyme. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human PI3Kα (wild-type or mutant)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate

  • TOS-358 at various concentrations

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, PI3Kα enzyme, and the PIP2 substrate.

  • Add serial dilutions of TOS-358 to the reaction mixture in a 384-well plate.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • The luminescence signal is measured using a microplate reader.

  • The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of Downstream Signaling (Representative Protocol)

This method is used to assess the effect of TOS-358 on the phosphorylation status of key downstream proteins in the PI3K pathway, such as Akt, in cancer cell lines.

Materials:

  • Cancer cell line with a PIK3CA mutation

  • Cell culture medium and supplements

  • TOS-358 at various concentrations

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cancer cells in culture plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of TOS-358 for a specified duration.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.

Pharmacodynamic Assay for Target Engagement

Totus Medicines has developed a proprietary, fit-for-purpose pharmacodynamic assay to directly measure the target occupancy of TOS-358 in both in vitro and in vivo settings. This assay allows for the quantification of both the TOS-358-bound (occupied) and the unbound (total) PI3Kα protein in various sample types. The data from this assay has shown a direct correlation between target engagement and the inhibition of downstream pathway markers like phospho-AKT and phospho-S6.[10] The detailed protocol for this specific assay is not publicly available.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a novel PI3Kα inhibitor like TOS-358.

Workflow cluster_preclinical Preclinical Evaluation cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay In Vitro Kinase Assay (IC50 Determination) SelectivityAssay Isoform Selectivity Profiling WesternBlot Western Blot (p-Akt, p-S6) KinaseAssay->WesternBlot ProliferationAssay Cell Proliferation Assay Xenograft Xenograft Tumor Models WesternBlot->Xenograft TargetEngagement Target Engagement Assay Toxicity Toxicity Studies (e.g., Hyperglycemia)

Caption: A generalized experimental workflow for the preclinical evaluation of TOS-358.

Conclusion

TOS-358 is a promising, next-generation PI3Kα inhibitor that leverages a covalent mechanism of action to achieve potent and selective inhibition of its target. The preclinical data suggest that this approach may translate into a more durable clinical response and an improved safety profile compared to existing non-covalent inhibitors. The ongoing clinical trials will be crucial in determining the therapeutic potential of TOS-358 in patients with PIK3CA-mutated solid tumors.[4][5] Further publication of detailed preclinical and clinical data will provide a more comprehensive understanding of its pharmacological profile.

References

An In-depth Technical Guide to the Covalent Inhibition Mechanism of TOS-358

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of the phosphatidylinositol 3-kinase (PI3Kα). Developed by Totus Medicines, TOS-358 is engineered to overcome the limitations of previous PI3Kα inhibitors by achieving profound, durable, and selective inhibition of both wild-type and mutant forms of the enzyme. This enhanced target engagement translates to superior preclinical efficacy and a promising safety profile, positioning TOS-358 as a potential cornerstone therapy for a multitude of solid tumors harboring PIK3CA mutations. This guide provides a comprehensive overview of the covalent inhibition mechanism of TOS-358, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction: The Rationale for Targeting PI3Kα

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, frequently driven by activating mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K), is a well-established oncogenic driver in a significant percentage of human cancers, including breast, colorectal, and lung cancers.[1][4][5] Consequently, PI3Kα represents a highly validated and compelling target for anticancer therapy.

However, the clinical utility of first-generation PI3Kα inhibitors has been hampered by off-target toxicities (such as hyperglycemia), incomplete target inhibition, and the rapid emergence of resistance.[1][3] These challenges underscore the need for novel therapeutic agents with improved specificity, more sustained target engagement, and a wider therapeutic window. TOS-358 was designed to address this unmet need through a covalent mechanism of action.

The Covalent Inhibition Mechanism of TOS-358

TOS-358's distinct therapeutic profile stems from its ability to form a permanent, covalent bond with its target, PI3Kα. Unlike non-covalent inhibitors that bind reversibly, this irreversible interaction leads to a profound and durable inactivation of the enzyme's catalytic activity.[1]

Molecular Target and Binding Site

TOS-358 selectively targets a unique cysteine residue located within the ATP-binding pocket of the p110α subunit of PI3Kα. The specific residue number has not been consistently disclosed in publicly available documents, but its unique presence in the alpha isoform is the basis for the drug's high selectivity. This covalent interaction effectively and irreversibly blocks ATP from binding, thereby shutting down the kinase function of PI3Kα. This specificity for PI3Kα over other PI3K isoforms is believed to contribute to its favorable safety profile, particularly the reduced incidence of hyperglycemia observed in preclinical models.[4]

Signaling Pathway Inhibition

By covalently inhibiting PI3Kα, TOS-358 blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels prevents the activation of downstream effectors, most notably the serine/threonine kinase Akt. This leads to the deactivation of the entire PI3K/Akt/mTOR signaling cascade, ultimately resulting in the inhibition of tumor cell growth and proliferation, and the induction of apoptosis.[2][5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3Ka PI3Kα (p110α/p85α) RAS->PI3Ka PIP3 PIP3 PI3Ka->PIP3 phosphorylates TOS358 TOS-358 TOS358->PI3Ka Covalent Inhibition PIP2 PIP2 PIP2->PI3Ka PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth

Diagram 1: PI3K/Akt/mTOR Signaling Pathway and TOS-358 Inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for TOS-358 from preclinical and clinical investigations.

Table 1: Preclinical In Vitro Activity
ParameterTargetValueReference
IC50Wild-Type PI3Kα2.2 nM[6]
IC50Mutant PI3Kα (H1047R)4.1 nM[6]
Table 2: Preclinical In Vivo Efficacy
Model TypeNumber of ModelsKey FindingReference
PDX and CDX> 30Superior efficacy compared to non-covalent inhibitors[4]
Animal ModelsMice, Rats, DogsNo significant hyperglycemia at efficacious doses[4]
Preclinical StudiesN/ADurable, near 100% inhibition of PI3Kα activity[4]
Table 3: Phase 1 Clinical Trial (NCT05683418) Preliminary Data
ParameterFindingReference
Target Engagement95% at low doses[7]
Clinical ActivityUnconfirmed complete response[7]
SafetyNo grade 3/4 toxicities at low doses[7]

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of TOS-358.

In Vitro PI3Kα Inhibition Assay (Hypothetical Protocol)

This protocol is based on standard biochemical assays for PI3K inhibitors.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).

    • Dilute recombinant human PI3Kα (p110α/p85α) to the desired concentration in reaction buffer.

    • Prepare a stock solution of the lipid substrate (e.g., PIP2) in an appropriate solvent.

    • Prepare a stock solution of ATP.

    • Serially dilute TOS-358 in DMSO to create a range of concentrations.

  • Assay Procedure:

    • Add a small volume of the diluted TOS-358 or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the PI3Kα enzyme to each well and incubate for a predetermined time to allow for covalent bond formation.

    • Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.

    • Allow the reaction to proceed for a specified time at room temperature.

    • Terminate the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of ADP produced using a commercially available detection system (e.g., ADP-Glo™).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of TOS-358 relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the TOS-358 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Pharmacodynamic (PD) Assay for Target Engagement

This protocol is based on the described method for measuring TOS-358 target occupancy in peripheral blood mononuclear cells (PBMCs).

PD_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay Target Occupancy Assay BloodDraw Whole Blood Collection PBMC_Isolation PBMC Isolation (Ficoll Gradient) BloodDraw->PBMC_Isolation Cell_Lysis Cell Lysis PBMC_Isolation->Cell_Lysis Probe_Incubation Incubation with Biotinylated Probe Cell_Lysis->Probe_Incubation Separation Separation of Bound vs. Unbound PI3Kα (Simple Western) Probe_Incubation->Separation Detection Detection & Quantification Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Calculate % Occupancy

References

In Vitro Profile of TOS-358: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOS-358 is an investigational, orally bioavailable small molecule that acts as a covalent inhibitor of the alpha isoform of the phosphatidylinositol 3-kinase (PI3Kα).[1] Developed by Totus Medicines, TOS-358 is engineered to irreversibly bind to both wild-type and mutant forms of PI3Kα, a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][2] Preclinical data suggest that TOS-358's covalent mechanism of action leads to a profound and durable inhibition of PI3Kα activity, offering potential advantages over non-covalent inhibitors in terms of sustained target engagement and efficacy.[3] This technical guide summarizes the available in vitro data for TOS-358, including its biochemical potency, effects on downstream signaling, and impact on cancer cell proliferation.

Biochemical Activity and Potency

TOS-358 has been characterized as a potent and selective inhibitor of PI3Kα. In vitro enzymatic assays have demonstrated its ability to inhibit both wild-type (WT) and a common mutant form (H1047R) of the PI3Kα enzyme at nanomolar concentrations.

TargetIC50 (nM)Assay TypeReference
Wild-Type PI3Kα2.2Enzymatic Assay[4]
Mutant PI3Kα (H1047R)4.1Enzymatic Assay[4]

Mechanism of Action and Signaling Pathway

TOS-358 exerts its effects by targeting a critical node in the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through activating mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3K), is a hallmark of many human cancers.[1]

By covalently binding to PI3Kα, TOS-358 irreversibly inactivates the enzyme, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the downstream activation of Akt and mTOR, leading to the inhibition of tumor cell growth and survival.[2]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates TOS358 TOS-358 TOS358->PI3K covalently inhibits PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth CellSurvival Cell Survival mTOR->CellSurvival

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of TOS-358.

In Vitro Efficacy in Cancer Models

Preclinical studies have demonstrated the anti-proliferative activity of TOS-358 in a variety of cancer cell lines and patient-derived xenograft (PDX) models. These studies have highlighted its superior efficacy compared to non-covalent PI3Kα inhibitors like alpelisib and GDC-0077.[3] The covalent binding of TOS-358 is thought to result in a more durable inhibition of the PI3K/Akt pathway, which is crucial for overcoming feedback and reactivation mechanisms that can limit the effectiveness of reversible inhibitors.[3]

Experimental Protocols

While specific, detailed step-by-step protocols for the in vitro studies of TOS-358 are not publicly available in full-text publications, the following outlines the general methodologies employed based on conference abstracts and press releases.

PI3Kα Enzyme Activity Assay
  • Objective: To determine the direct inhibitory effect of TOS-358 on the enzymatic activity of both wild-type and mutant PI3Kα.

  • General Method: These assays typically involve incubating the recombinant PI3Kα enzyme with its substrate (PIP2) and ATP in the presence of varying concentrations of the inhibitor. The production of PIP3 is then quantified, often using methods like ADP-Glo or TR-FRET, to determine the IC50 value of the compound.

Cell Proliferation and Viability Assays
  • Objective: To assess the impact of TOS-358 on the growth and viability of cancer cell lines.

  • General Methods Mentioned:

    • CCK-8 (Cell Counting Kit-8) Assay: This colorimetric assay measures the number of viable cells by utilizing a tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan product.

    • Colony Formation Assay: This assay evaluates the long-term proliferative potential of single cells by assessing their ability to form colonies over several days of treatment with the compound.

Western Blotting for Pathway Analysis
  • Objective: To investigate the effect of TOS-358 on the phosphorylation status of key downstream proteins in the PI3K/Akt/mTOR pathway.

  • General Method: Cancer cells are treated with TOS-358 for a specified duration. Subsequently, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated forms of proteins such as Akt (at Ser473) and S6 ribosomal protein. The levels of these phosphoproteins are then compared to total protein levels and untreated controls to assess pathway inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis EnzymeAssay PI3Kα Enzymatic Assay (WT & Mutant) IC50 Determine IC50 EnzymeAssay->IC50 CellCulture Cancer Cell Lines (PIK3CA WT/Mutant) Treatment Treat with TOS-358 CellCulture->Treatment ProlifAssay Cell Proliferation Assay (e.g., CCK-8) Treatment->ProlifAssay ColonyAssay Colony Formation Assay Treatment->ColonyAssay WesternBlot Western Blot (p-Akt, p-S6) Treatment->WesternBlot ApoptosisAssay Apoptosis Assay (Flow Cytometry) Treatment->ApoptosisAssay GrowthInhibition Assess Growth Inhibition ProlifAssay->GrowthInhibition ColonyAssay->GrowthInhibition PathwayModulation Evaluate Pathway Modulation WesternBlot->PathwayModulation ApoptosisInduction Quantify Apoptosis ApoptosisAssay->ApoptosisInduction

Figure 2: General experimental workflow for the in vitro characterization of TOS-358.

Conclusion

The available in vitro data for TOS-358 demonstrate its potential as a potent and selective covalent inhibitor of PI3Kα. Its ability to irreversibly bind to both wild-type and mutant forms of the enzyme translates to durable inhibition of the PI3K/Akt/mTOR signaling pathway and robust anti-proliferative effects in cancer cell models. These preclinical findings have supported the advancement of TOS-358 into clinical development, with an ongoing Phase 1/1b clinical trial (NCT05683418) in patients with solid tumors harboring PIK3CA mutations.[5] Further publication of detailed experimental methodologies from these foundational in vitro studies will be valuable for the scientific community.

References

The Selective Advantage: A Technical Overview of TOS-358, a Covalent PIK3CA Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Dysregulation of this pathway, frequently driven by mutations in the PIK3CA gene encoding the p110α catalytic subunit, is a hallmark of numerous human cancers.[1] TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of PI3Kα, including both wild-type and mutant forms of the enzyme.[2][3] Its unique mechanism of action, involving the formation of an irreversible covalent bond with a unique cysteine residue in the active site of PI3Kα, allows for potent, sustained, and highly selective inhibition of the target.[3] This high selectivity is believed to contribute to a favorable safety profile, notably avoiding the significant hyperglycemia often associated with less specific PI3K inhibitors.[2] Preclinical studies have demonstrated superior efficacy of TOS-358 in various cancer models compared to reversible inhibitors.[2][3] Furthermore, a recently completed Phase 1 dose-escalation study has shown promising results, with high levels of target engagement and a favorable safety profile in patients with solid tumors harboring PIK3CA mutations.[4][5][6] This technical guide provides an in-depth overview of the preclinical data supporting the PIK3CA mutant selectivity of TOS-358, detailed methodologies for key experiments, and a visualization of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data available for TOS-358, highlighting its potency against wild-type and mutant PIK3CA, and its isoform selectivity.

Enzyme IC50 (nM) Reference
Wild-Type PI3Kα2.2[3]
H1047R Mutant PI3Kα4.1[3]
Table 1: Biochemical Potency of TOS-358. IC50 values represent the concentration of TOS-358 required to inhibit 50% of the enzymatic activity of wild-type and the common H1047R mutant of PI3Kα.
Parameter Result Reference
PI3K Isoform SelectivityHighly selective for PI3Kα over other isoforms[3]
Kinome ProfileClean kinome profile[3]
Table 2: Selectivity Profile of TOS-358. While specific quantitative data from a full kinase panel are not publicly available, preclinical data indicates high selectivity for the PI3Kα isoform.

| Parameter | Observation | Dose | Reference | |---|---|---| | Target Engagement | 95% saturating target engagement | Low doses (e.g., 5 mg BID) |[5][6] | | Clinical Activity | Initial signs of clinical activity, including an unconfirmed complete response | Not specified |[5][6] | | Safety | No grade 3/4 toxicities | At several low dose levels |[5][6] | Table 3: Summary of Phase 1 Clinical Trial Results. Data from the dose-escalation portion of the Phase 1 study in patients with select solid tumors.

Signaling Pathway and Mechanism of Action

TOS-358 exerts its therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling pathway. The diagram below illustrates the canonical pathway and the point of intervention by TOS-358.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PI3Ka PI3Kα (Wild-Type or Mutant) RAS->PI3Ka Activates PIP2 PIP2 PI3Ka->PIP2 Phosphorylates TOS358 TOS-358 TOS358->PI3Ka Covalently Inhibits PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Figure 1: The PI3K/Akt/mTOR Signaling Pathway and Covalent Inhibition by TOS-358.

Experimental Protocols

Detailed experimental protocols for the characterization of TOS-358 are not publicly available. However, the following sections describe representative methodologies for the key assays used to evaluate the potency and selectivity of covalent PI3Kα inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of PI3Kα by measuring the amount of ADP produced during the phosphorylation of its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

Materials:

  • Recombinant human PI3Kα (wild-type or mutant, e.g., H1047R)

  • Lipid substrate (e.g., PI:PS vesicles)

  • ATP

  • TOS-358 (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well low volume)

  • Luminometer

Procedure:

  • Prepare serial dilutions of TOS-358 in a suitable buffer (e.g., containing DMSO).

  • In a 384-well plate, add the test compound or vehicle control.

  • Add a mixture of the PI3Kα enzyme and lipid substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of TOS-358 and determine the IC50 value by fitting the data to a dose-response curve.

ADP_Glo_Workflow Start Start PrepInhibitor Prepare Serial Dilutions of TOS-358 Start->PrepInhibitor AddToPlate Add Inhibitor/Vehicle to Assay Plate PrepInhibitor->AddToPlate AddEnzyme Add PI3Kα Enzyme & Lipid Substrate AddToPlate->AddEnzyme AddATP Initiate Reaction with ATP AddEnzyme->AddATP Incubate1 Incubate (e.g., 60 min) AddATP->Incubate1 AddADPGlo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate1->AddADPGlo Incubate2 Incubate (40 min) AddADPGlo->Incubate2 AddDetection Add Kinase Detection Reagent Incubate2->AddDetection Incubate3 Incubate (30 min) AddDetection->Incubate3 ReadLuminescence Measure Luminescence Incubate3->ReadLuminescence Analyze Calculate % Inhibition & Determine IC50 ReadLuminescence->Analyze End End Analyze->End

Figure 2: Workflow for a Representative Biochemical Kinase Assay.
Cell-Based Viability Assay (MTT or CellTiter-Glo®)

This assay measures the effect of TOS-358 on the proliferation and viability of cancer cell lines harboring PIK3CA mutations.

Materials:

  • PIK3CA-mutant cancer cell line (e.g., MCF-7, T47D)

  • Cell culture medium and supplements

  • TOS-358 (or other test compounds)

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of TOS-358 or vehicle control.

  • Incubate for a specified period (e.g., 72 hours).

  • For MTT assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • For CellTiter-Glo® assay:

    • Add the CellTiter-Glo® reagent to each well.

    • Mix to induce cell lysis and generate a luminescent signal.

    • Measure the luminescence.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Phospho-Akt

This assay is used to assess the inhibition of the PI3K signaling pathway in cells by measuring the phosphorylation of a key downstream effector, Akt.

Materials:

  • PIK3CA-mutant cancer cell line

  • Cell culture medium and supplements

  • TOS-358 (or other test compounds)

  • Lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting transfer system

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-loading control e.g., β-actin)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture the cells and treat them with various concentrations of TOS-358 for a defined time.

  • Lyse the cells and collect the protein extracts.

  • Quantify the protein concentration.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane (e.g., PVDF).

  • Block the membrane and probe with the primary antibody against phospho-Akt.

  • Wash and probe with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Akt and a loading control to ensure equal protein loading.

WesternBlot_Workflow Start Start CellCulture Culture & Treat Cells with TOS-358 Start->CellCulture Lysis Cell Lysis & Protein Extraction CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Western Blot Transfer SDSPAGE->Transfer Blocking Membrane Blocking Transfer->Blocking PrimaryAb Incubate with Primary Antibody (e.g., anti-pAkt) Blocking->PrimaryAb SecondaryAb Incubate with Secondary Antibody PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Analyze Protein Levels Detection->Analysis End End Analysis->End

Figure 3: General Workflow for Western Blot Analysis of Pathway Inhibition.

Preclinical Xenograft Models

TOS-358 has demonstrated superior efficacy in over 30 different patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of PIK3CA-mutant cancers.[2] While specific data on the individual models, dosing regimens, and tumor growth inhibition are not publicly available, the general experimental design for such studies is outlined below.

General Protocol:

  • Model Establishment:

    • CDX Models: Human cancer cell lines with known PIK3CA mutations are injected subcutaneously into immunocompromised mice.

    • PDX Models: Tumor fragments from patients with PIK3CA-mutant cancers are surgically implanted into immunocompromised mice.

  • Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • Treatment Administration: TOS-358 is administered orally at various doses and schedules (e.g., once or twice daily). A vehicle control is administered to the control group.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific duration of treatment.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated to assess the efficacy of TOS-358.

Conclusion

TOS-358 is a highly potent and selective covalent inhibitor of both wild-type and mutant PI3Kα. Its unique mechanism of action leads to sustained target inhibition, which has translated into superior preclinical efficacy and promising early clinical results. The favorable safety profile, particularly the lack of significant hyperglycemia, suggests a potential for a wider therapeutic window compared to other PI3K inhibitors. As further clinical data becomes available from the ongoing expansion trials, the full therapeutic potential of TOS-358 in the treatment of PIK3CA-mutant solid tumors will be more clearly defined. The methodologies and data presented in this guide provide a comprehensive overview of the preclinical characterization of this promising new therapeutic agent.

References

Pharmacokinetics of TOS-358 in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOS-358 is an investigational, orally bioavailable small molecule that acts as a covalent inhibitor of the alpha isoform of the phosphoinositide 3-kinase (PI3Kα) catalytic subunit.[1] Developed by Totus Medicines, TOS-358 is engineered to selectively target and irreversibly bind to both wild-type and mutated forms of PI3Kα, leading to profound and sustained inhibition of the PI3K/Akt/mTOR signaling pathway.[1] Dysregulation of this pathway is a frequent driver in various solid tumors, making PI3Kα a compelling target for anticancer therapies. Preclinical studies have positioned TOS-358 as a promising candidate with a potentially superior efficacy and safety profile compared to non-covalent PI3Kα inhibitors.[2][3] This technical guide provides a comprehensive overview of the publicly available information on the pharmacokinetics of TOS-358 in animal models, including its mechanism of action, qualitative summaries of preclinical studies, and relevant signaling pathways.

Mechanism of Action and Signaling Pathway

TOS-358 covalently binds to the PI3Kα enzyme, which is a key component of the PI3K/Akt/mTOR signaling cascade. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. By forming a covalent bond, TOS-358 achieves durable and near-complete inhibition of PI3Kα activity.[2][3] This sustained target engagement is believed to overcome the rapid pathway reactivation that can limit the efficacy of reversible inhibitors.[4]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3Ka PI3Kα RAS->PI3Ka PIP3 PIP3 PI3Ka->PIP3 phosphorylates TOS358 TOS-358 TOS358->PI3Ka Covalent Inhibition PIP2 PIP2 PIP2->PI3Ka PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Diagram 1: PI3K/Akt/mTOR Signaling Pathway Inhibition by TOS-358.

Preclinical Pharmacokinetics in Animal Models

While specific quantitative pharmacokinetic parameters for TOS-358 are not publicly available, preclinical studies have been conducted in multiple animal models, including mice, rats, and dogs.[2][3] These studies have been crucial in establishing the safety and efficacy profile of the compound, leading to its advancement into clinical trials.[2]

Data Presentation

Detailed quantitative pharmacokinetic data from preclinical studies of TOS-358 have not been disclosed in the public domain. The following tables are structured to present such data once it becomes available.

Table 1: Single-Dose Pharmacokinetic Parameters of TOS-358 in Mice

Dose (mg/kg) Route Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) t1/2 (hr) Bioavailability (%)
Data not publicly available Oral N/A N/A N/A N/A N/A

| Data not publicly available | IV | N/A | N/A | N/A | N/A | N/A |

Table 2: Single-Dose Pharmacokinetic Parameters of TOS-358 in Rats

Dose (mg/kg) Route Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) t1/2 (hr) Bioavailability (%)
Data not publicly available Oral N/A N/A N/A N/A N/A

| Data not publicly available | IV | N/A | N/A | N/A | N/A | N/A |

Table 3: Single-Dose Pharmacokinetic Parameters of TOS-358 in Dogs

Dose (mg/kg) Route Cmax (ng/mL) Tmax (hr) AUC (ng*hr/mL) t1/2 (hr) Bioavailability (%)
Data not publicly available Oral N/A N/A N/A N/A N/A

| Data not publicly available | IV | N/A | N/A | N/A | N/A | N/A |

Qualitative Summary of Animal Studies

Preclinical evaluation of TOS-358 in various animal models has demonstrated:

  • Superior Efficacy: In over 30 patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of cancers with PI3Kα mutations, TOS-358 showed significantly greater tumor growth inhibition compared to non-covalent PI3Kα inhibitors.[4]

  • Favorable Safety Profile: A key finding from studies in mice, rats, and dogs is that TOS-358 does not induce significant hyperglycemia at efficacious doses.[2][3] This is a notable advantage over other PI3K inhibitors where hyperglycemia can be a dose-limiting toxicity.[2]

  • Durable Target Inhibition: The covalent mechanism of action of TOS-358 leads to sustained and near-complete inhibition of the PI3K/Akt pathway, which is believed to be critical for its potent anti-tumor activity.[2][4]

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of TOS-358 have not been publicly disclosed. However, a general workflow for such studies is outlined below.

Experimental_Workflow AnimalModel Animal Model Selection (e.g., Mice, Rats, Dogs) Dosing Dose Formulation & Administration (Oral, IV) AnimalModel->Dosing Sampling Blood Sample Collection (Serial Time Points) Dosing->Sampling Analysis Bioanalytical Method (e.g., LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Analysis->PK_Analysis Reporting Data Interpretation & Reporting PK_Analysis->Reporting

Diagram 2: General Experimental Workflow for Preclinical Pharmacokinetic Studies.

A typical preclinical pharmacokinetic study would involve the following key steps:

  • Animal Models: Selection of appropriate animal species (e.g., mice, rats, dogs) and strains.

  • Drug Formulation and Administration: Preparation of TOS-358 in a suitable vehicle for the intended route of administration (oral and intravenous).

  • Dosing: Administration of single or multiple doses of TOS-358 to the animal models.

  • Sample Collection: Timed collection of biological samples, typically blood (plasma or serum), over a specified period.

  • Bioanalysis: Quantification of TOS-358 concentrations in the collected samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using specialized software.

  • Data Interpretation: Evaluation of the pharmacokinetic profile to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.

Conclusion

TOS-358 is a promising covalent inhibitor of PI3Kα with a compelling preclinical profile. While detailed quantitative pharmacokinetic data and specific experimental protocols from animal studies are not yet in the public domain, the available information highlights its potent and durable inhibition of the PI3K/Akt/mTOR pathway, superior anti-tumor efficacy in various cancer models, and a favorable safety profile, particularly concerning hyperglycemia. As TOS-358 progresses through clinical development, further details regarding its pharmacokinetic properties are anticipated to be released, which will provide a more complete understanding of its clinical potential.

References

Methodological & Application

Application Notes and Protocols for TOS-358 in Solid Tumor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation, often through mutations in the PIK3CA gene, is a hallmark of many solid tumors.[3][4] PIK3CA is one of the most frequently mutated oncogenes, with mutations occurring in approximately 15% of all cancers.[1]

TOS-358 is designed to selectively and irreversibly bind to both wild-type and mutant forms of PI3Kα, leading to potent, deep, and durable inhibition of its kinase activity.[2][3][5] This covalent mechanism of action is intended to provide a more sustained target engagement compared to reversible inhibitors, potentially leading to improved anti-tumor efficacy and a wider therapeutic window.[3] Preclinical studies have demonstrated the superior efficacy of TOS-358 in comparison to reversible PI3Kα inhibitors across a wide range of cancer models, without inducing significant hyperglycemia, a common dose-limiting toxicity of other drugs in this class.[1][2]

Currently, TOS-358 is being evaluated in a Phase 1/1b clinical trial (NCT05683418) for the treatment of patients with advanced solid tumors harboring PIK3CA mutations.[1][6] These application notes provide a summary of the available data on TOS-358 and outline representative protocols for its investigation in a research setting.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of TOS-358.

Table 1: Preclinical In Vitro Activity of TOS-358

ParameterValueTargetNotes
IC50 (Wild-Type PI3Kα)2.2 nMPI3KαBiochemical assay.
IC50 (Mutant PI3Kα H1047R)4.1 nMPI3KαBiochemical assay.
Target InhibitionDurable near 100%PI3Kα activityDemonstrated in preclinical studies.[1]

Table 2: Preclinical In Vivo and Safety Profile of TOS-358

FindingObservationAnimal ModelsComparison
Anti-tumor EfficacySuperior efficacyOver 30 different PDX and CDX mutant PI3Kα dependent cancer modelsCompared to ATP-competitive and allosteric reversible PI3Kα inhibitors.[1]
HyperglycemiaDid not induce significant hyperglycemiaMice, rats, and dogsAt efficacious dose levels, unlike reversible PI3Kα inhibitors.[1][2]

Table 3: Clinical Trial (NCT05683418) Overview

ParameterDescription
Phase 1/1b
Title A Study to Evaluate the Safety and Tolerability of TOS-358 in Adults With Select Solid Tumors[7]
Status Recruiting
Estimated Enrollment 241 participants[1]
Study Design Part 1: Dose Escalation (3+3 design) to determine MTD and RP2D. Part 2: Dose Expansion in tumor-specific cohorts.[1][6]
Intervention Oral TOS-358, once daily (QD) or twice daily (BID)[1][6]
Primary Outcomes Maximum Tolerated Dose (MTD), Recommended Phase 2 Dose (RP2D), Incidence of Adverse Events[6]
Key Eligibility Criteria Adults with histologically confirmed solid tumors with known PIK3CA mutations or amplifications. No prior treatment with PI3K, AKT, or mTOR inhibitors (with exceptions for breast cancer patients).[1][6]
Target Engagement Achieved 95% target engagement at low doses in the Phase 1 study.[8]
Early Clinical Activity Showed early signs of clinical activity with no high-grade toxicities at low doses.[8]

Signaling Pathway

TOS-358 targets the PI3Kα enzyme, a key component of the PI3K/AKT/mTOR signaling pathway. Upon activation by upstream receptor tyrosine kinases (RTKs), PI3Kα phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and promotion of cell growth, proliferation, survival, and metabolism. In cancers with activating PIK3CA mutations, this pathway is constitutively active, driving tumorigenesis. TOS-358 covalently binds to PI3Kα, blocking the production of PIP3 and thereby inhibiting the entire downstream signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3Ka PI3Kα (p110α/p85) RAS->PI3Ka Activates PIP2 PIP2 PI3Ka->PIP2 Phosphorylates PIP3 PIP3 TOS358 TOS-358 TOS358->PI3Ka Covalently Inhibits PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of TOS-358.

Experimental Protocols

The following are representative protocols for the preclinical evaluation of TOS-358. These are generalized methodologies and should be adapted and optimized for specific experimental conditions.

Protocol 1: In Vitro Cell Proliferation Assay

Objective: To determine the effect of TOS-358 on the proliferation of solid tumor cell lines with and without PIK3CA mutations.

Materials:

  • PIK3CA-mutant and wild-type solid tumor cell lines (e.g., MCF-7, T47D, HCT116)

  • Complete cell culture medium

  • TOS-358 (dissolved in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of TOS-358 in complete culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a DMSO vehicle control.

  • Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of TOS-358 or vehicle control.

  • Incubate the plates for 72 hours (or an empirically determined optimal time).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the luminescence or absorbance using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Cell_Proliferation_Workflow Seed Seed cells in 96-well plate Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat cells with TOS-358 or vehicle Adhere->Treat PrepareDrug Prepare serial dilutions of TOS-358 PrepareDrug->Treat Incubate Incubate for 72 hours Treat->Incubate AddReagent Add cell proliferation reagent Incubate->AddReagent Read Measure signal (luminescence/absorbance) AddReagent->Read Analyze Analyze data and determine IC50 Read->Analyze

Caption: Workflow for an in vitro cell proliferation assay.
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition

Objective: To assess the inhibitory effect of TOS-358 on the phosphorylation of downstream effectors of PI3Kα, such as AKT.

Materials:

  • PIK3CA-mutant solid tumor cell line

  • TOS-358 (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere.

  • Treat cells with various concentrations of TOS-358 or vehicle control for a specified time (e.g., 2, 6, or 24 hours).

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify lysates by centrifugation and determine the protein concentration.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Quantify band intensities to determine the relative levels of phosphorylated and total proteins.

Western_Blot_Workflow CellCulture Cell treatment with TOS-358 Lysis Cell Lysis CellCulture->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Western Blot Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Image Analysis and Quantification Detection->Analysis

Caption: Workflow for Western blot analysis.
Protocol 3: In Vivo Xenograft Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of TOS-358 in a mouse xenograft model of a PIK3CA-mutant solid tumor.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • PIK3CA-mutant solid tumor cell line

  • Matrigel (optional)

  • TOS-358 formulation for oral gavage

  • Vehicle control for oral gavage

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously implant tumor cells (typically 1-10 million cells in PBS or with Matrigel) into the flank of each mouse.

  • Monitor tumor growth regularly.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer TOS-358 (at various dose levels) or vehicle control orally (e.g., once or twice daily) for a specified duration (e.g., 21-28 days).

  • Measure tumor volume with calipers and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).

  • Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Xenograft_Workflow Implant Implant tumor cells into mice Monitor Monitor tumor growth Implant->Monitor Randomize Randomize mice into treatment groups Monitor->Randomize Treat Administer TOS-358 or vehicle orally Randomize->Treat Measure Measure tumor volume and body weight Treat->Measure Repeatedly Euthanize Euthanize and excise tumors Treat->Euthanize End of study Analyze Analyze data (TGI, pharmacodynamics) Euthanize->Analyze

Caption: Workflow for an in vivo xenograft study.

Conclusion

TOS-358 is a promising, highly selective covalent inhibitor of PI3Kα with a compelling preclinical profile demonstrating potent anti-tumor activity and a favorable safety profile. The ongoing Phase 1/1b clinical trial will provide crucial data on its safety and efficacy in patients with PIK3CA-mutated solid tumors. The protocols outlined in these application notes provide a framework for researchers to further investigate the mechanism and therapeutic potential of TOS-358 in various preclinical models of cancer. As more data becomes available, these notes will be updated to reflect the latest findings in the field.

References

Application Notes and Protocols: Evaluation of TOS-358 in Pancreatic Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. A significant number of pancreatic cancers exhibit dysregulation of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, making it a key target for novel therapies.[1][2][3][4] TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the PI3Kα catalytic subunit (PIK3CA).[5][6] It is designed to selectively and irreversibly bind to both wild-type and mutant forms of PI3Kα, leading to potent and sustained inhibition of the PI3K/Akt/mTOR pathway.[1][2] This targeted approach aims to induce apoptosis and inhibit the growth of cancer cells expressing PIK3CA.[2] Preclinical studies in various cancer models have demonstrated the superior efficacy of TOS-358 compared to reversible PI3Kα inhibitors.[5] These application notes provide detailed protocols for evaluating the in vitro efficacy of TOS-358 in pancreatic cancer cell lines.

PI3K/Akt/mTOR Signaling Pathway in Pancreatic Cancer

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][2] In pancreatic cancer, this pathway is often constitutively activated due to mutations in upstream regulators like KRAS or alterations in PIK3CA itself.[7] Upon activation by growth factors, receptor tyrosine kinases (RTKs) activate PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1. Activated Akt proceeds to phosphorylate a multitude of substrates, including mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating S6K and 4E-BP1.[7] By covalently inhibiting PI3Kα, TOS-358 aims to block this entire downstream signaling cascade, thereby impeding tumor cell survival and proliferation.

PI3K_Akt_mTOR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PIP3->Akt Activation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation EBP1 4E-BP1 mTORC1->EBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation EBP1->Proliferation GF Growth Factors GF->RTK Activation TOS358 TOS-358 TOS358->PI3K Covalent Inhibition

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of TOS-358.

Quantitative Data Summary

The following tables present representative data on the in vitro effects of TOS-358 on common pancreatic cancer cell lines.

Table 1: Cell Viability (IC50) of TOS-358 in Pancreatic Cancer Cell Lines

Cell LinePIK3CA StatusIC50 (nM) after 72h
PANC-1Wild-Type25.8
Mia PaCa-2Wild-Type35.2
AsPC-1Wild-Type42.1
BxPC-3Wild-Type55.6
KPC (murine)Wild-Type30.5

Table 2: Apoptosis Induction by TOS-358 in PANC-1 Cells (48h treatment)

Treatment Concentration% Apoptotic Cells (Annexin V+)
Vehicle Control (0.1% DMSO)5.2 ± 1.1
10 nM TOS-35815.8 ± 2.5
25 nM TOS-35838.6 ± 4.2
50 nM TOS-35862.3 ± 5.9

Table 3: Inhibition of PI3K Pathway Phosphorylation by TOS-358 in PANC-1 Cells (24h treatment)

Treatment Concentrationp-Akt (Ser473) / Total Akt (Relative Density)p-S6K (Thr389) / Total S6K (Relative Density)
Vehicle Control (0.1% DMSO)1.001.00
10 nM TOS-3580.450.52
25 nM TOS-3580.150.18
50 nM TOS-3580.050.08

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of TOS-358 that inhibits cell growth by 50% (IC50).

Cell_Viability_Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate (24 hours) A->B C 3. Treat with TOS-358 (serial dilutions) B->C D 4. Incubate (72 hours) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (4 hours) E->F G 7. Add Solubilization Solution (100 µL/well) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Figure 2: Workflow for the MTT-based cell viability assay.

Materials:

  • Pancreatic cancer cell lines (e.g., PANC-1, Mia PaCa-2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • TOS-358 (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed pancreatic cancer cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of TOS-358 in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the TOS-358 dilutions or vehicle control (medium with 0.1% DMSO).

  • Incubate the plates for 72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with TOS-358.

Materials:

  • Pancreatic cancer cell lines

  • 6-well plates

  • TOS-358

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of TOS-358 or vehicle control for 48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of PI3K Pathway Inhibition

This protocol assesses the effect of TOS-358 on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer to PVDF Membrane B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (e.g., p-Akt, Akt, p-S6K, S6K) D->E F 6. Secondary Antibody Incubation E->F G 7. Chemiluminescent Detection F->G H 8. Densitometry Analysis G->H

Figure 3: General workflow for Western blot analysis.

Materials:

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Perform densitometry analysis to quantify the relative protein expression, normalizing to a loading control like GAPDH.

Conclusion

TOS-358 demonstrates potent anti-proliferative and pro-apoptotic activity in pancreatic cancer cell lines by effectively inhibiting the PI3K/Akt/mTOR signaling pathway. The provided protocols offer a framework for researchers to further investigate the mechanism of action and therapeutic potential of TOS-358 in preclinical models of pancreatic cancer.

References

Protocol for Preclinical In Vivo Efficacy and Pharmacodynamic Studies of TOS-358

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of the phosphatidylinositol 3-kinase (PI3Kα) catalytic subunit, p110α, encoded by the PIK3CA gene. Developed by Totus Medicines, TOS-358 is currently under investigation in Phase 1/1b clinical trials for the treatment of various solid tumors harboring PIK3CA mutations (NCT05683418).[1][2] This document provides detailed protocols for in vivo studies to evaluate the efficacy and pharmacodynamics of TOS-358 in preclinical cancer models.

TOS-358 distinguishes itself from non-covalent PI3Kα inhibitors by forming a covalent bond with both wild-type and mutant forms of PI3Kα. This mechanism of action leads to profound and durable inhibition of the PI3K/Akt/mTOR signaling pathway.[3][4] Preclinical studies have demonstrated the superior efficacy of TOS-358 in over 30 patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models compared to reversible inhibitors.[2][5] A key differentiating feature of TOS-358 is its ability to achieve deep and sustained pathway inhibition without inducing significant hyperglycemia, a common dose-limiting toxicity associated with other PI3Kα inhibitors.[2][5]

Mechanism of Action and Signaling Pathway

TOS-358 covalently binds to a cysteine residue in the RAS binding domain of p110α, effectively blocking the activation of the PI3K pathway.[6] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Mutations in PIK3CA are among the most common oncogenic drivers in human cancers, leading to constitutive activation of this pathway. By covalently inhibiting both wild-type and mutant PI3Kα, TOS-358 aims to provide a more complete and sustained blockade of this oncogenic signaling.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) or G-protein Coupled Receptor (GPCR) PI3K PI3Kα (p110α/p85) RTK->PI3K Activates RAS RAS RAS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates TOS358 TOS-358 TOS358->PI3K Covalently Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits & Activates PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellPro Cell Growth, Proliferation, Survival mTORC1->CellPro Promotes

Diagram 1: Simplified PI3K/Akt/mTOR Signaling Pathway and TOS-358 Inhibition.

Quantitative Data Summary

Preclinical data has demonstrated the potent and selective activity of TOS-358.

ParameterValueReference
IC50 (Wild-Type PI3Kα) 2.2 nM[4]
IC50 (H1047R Mutant PI3Kα) 4.1 nM[4]
In Vivo Models Tested >30 PDX and CDX models[3][5]
Reported In Vivo Efficacy Superior to non-covalent inhibitors[2][3]
Hyperglycemia in Animal Models No significant induction at efficacious doses (mice, rats, dogs)[2][5]
Clinical Target Engagement 95% saturating target engagement at doses as low as 5 mg BID in patients[7]

Experimental Protocols

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general framework for evaluating the anti-tumor efficacy of TOS-358 in mouse xenograft models. Specific cell lines or PDX models should be chosen based on their PIK3CA mutation status.

1. Animal Models and Cell Lines/PDX Models:

  • Animals: Female athymic nude mice or NOD-scid gamma (NSG) mice, 6-8 weeks old.

  • Cell Lines: Use human cancer cell lines with known PIK3CA mutations (e.g., MCF7 (E545K), T47D (H1047R) for breast cancer; FaDu (KRAS amplified) for head and neck cancer).[6]

  • PDX Models: Establish patient-derived xenografts from tumors with confirmed PIK3CA mutations.

2. Tumor Implantation:

  • For cell lines, subcutaneously inject 5 x 10⁶ cells in a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.

  • For PDX models, implant small tumor fragments (approximately 20-30 mm³) subcutaneously into the flank.[8]

3. Dosing and Administration:

  • TOS-358 Formulation: Prepare a suspension of TOS-358 in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in water).

  • Dosing Regimen: Based on preclinical data for other covalent PI3K inhibitors, a starting dose of 30 mg/kg administered orally twice daily (BID) can be evaluated.[6] Dose-response studies should be conducted to determine the optimal dose.

  • Control Groups: Include a vehicle control group and a positive control group (e.g., alpelisib at a clinically relevant dose).

4. Study Endpoints and Monitoring:

  • Tumor Volume: Measure tumors twice weekly using calipers and calculate volume using the formula: (Length x Width²)/2.

  • Body Weight: Monitor body weight twice weekly as an indicator of general health and toxicity.

  • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • Study Termination: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³), or if significant weight loss or signs of distress are observed.

5. Experimental Workflow:

experimental_workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis animal_prep Acclimate Mice (1 week) tumor_implant Implant Tumor Cells/PDX animal_prep->tumor_implant tumor_growth Monitor Tumor Growth (to ~100-150 mm³) tumor_implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize dosing Administer TOS-358, Vehicle, or Positive Control randomize->dosing monitoring Monitor Tumor Volume & Body Weight (2x/week) dosing->monitoring euthanize Euthanize Mice at Endpoint monitoring->euthanize tumor_excise Excise Tumors euthanize->tumor_excise analysis Pharmacodynamic Analysis (Western Blot, IHC, etc.) tumor_excise->analysis

Diagram 2: Experimental Workflow for In Vivo Efficacy Studies.
Pharmacodynamic (PD) Biomarker Analysis

This protocol describes methods to assess the in vivo target engagement and pathway inhibition of TOS-358.

1. Tissue Collection:

  • At the end of the efficacy study, or in a separate satellite group of animals, collect tumor and blood samples at various time points after the final dose (e.g., 2, 6, 24 hours).

  • For tumor tissue, snap-freeze a portion in liquid nitrogen for Western blot analysis and fix the remainder in formalin for immunohistochemistry (IHC).

  • Collect blood via cardiac puncture into EDTA-coated tubes and process to plasma for pharmacokinetic analysis.

2. Western Blot Analysis:

  • Protein Extraction: Homogenize snap-frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe membranes with primary antibodies against key pathway proteins, including phospho-Akt (Ser473), total Akt, phospho-S6, and total S6. Use a loading control such as β-actin or GAPDH to ensure equal protein loading.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Quantification: Densitometrically quantify band intensities to determine the extent of pathway inhibition.

3. Immunohistochemistry (IHC):

  • Tissue Processing: Embed formalin-fixed tumors in paraffin and section.

  • Staining: Stain tissue sections with antibodies against phospho-Akt (Ser473) to visualize the spatial distribution of pathway inhibition within the tumor.

  • Imaging and Analysis: Acquire images using a slide scanner and quantify staining intensity using image analysis software.

4. Glucose Monitoring:

  • To confirm the lack of hyperglycemia, monitor blood glucose levels in a satellite group of animals at various time points after TOS-358 administration using a standard glucometer.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vivo evaluation of TOS-358. These studies are essential to further characterize the anti-tumor activity and pharmacodynamic effects of this novel covalent PI3Kα inhibitor and to support its continued clinical development. The unique mechanism of action and favorable preclinical safety profile of TOS-358 hold significant promise for the treatment of cancers driven by PIK3CA mutations.

References

Application Notes and Protocols for Studying Drug Resistance in Cancer with TOS-358

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug resistance remains a significant hurdle in the effective treatment of cancer. The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling networks in human cancers, with mutations in the PIK3CA gene, encoding the p110α catalytic subunit of PI3K, being a major driver of tumorigenesis and therapeutic resistance.[1][2] TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of PI3Kα.[1][3] Its unique mechanism of action offers a promising approach to overcoming the limitations of existing PI3K inhibitors and provides a valuable tool for studying the mechanisms of drug resistance.[2]

TOS-358 is currently in Phase 1 clinical trials for the treatment of solid tumors harboring PIK3CA mutations.[1] Preclinical and early clinical data suggest a favorable safety and efficacy profile, highlighting its potential as a next-generation therapy.[4][5] These application notes provide an overview of TOS-358, its mechanism of action, and detailed protocols for its use in cancer research, with a focus on studying and overcoming drug resistance.

Mechanism of Action and Rationale for Overcoming Drug Resistance

TOS-358 is a highly selective and potent covalent inhibitor of both wild-type and mutant forms of PI3Kα.[6][7] Unlike reversible inhibitors that transiently bind to their target, TOS-358 forms a permanent covalent bond with a specific residue on PI3Kα, leading to its irreversible inactivation.[2] This durable and near-complete inhibition of PI3Kα activity, with demonstrated target engagement of over 95% in humans, is a key differentiator from previous generations of PI3K inhibitors.[5][8]

The sustained suppression of the PI3K/Akt/mTOR pathway by TOS-358 is critical for its enhanced anti-tumor activity and its ability to combat drug resistance.[9] Many resistance mechanisms to cancer therapies involve the reactivation of survival pathways, including the PI3K/Akt pathway. By providing deep and lasting inhibition, TOS-358 can effectively shut down this escape route for cancer cells.[8] Furthermore, its high specificity for PI3Kα minimizes off-target effects, such as the significant hyperglycemia observed with less specific, reversible PI3K inhibitors, potentially allowing for better tolerability and combination with other anti-cancer agents.[9][10]

Data Presentation

Table 1: In Vitro Potency of TOS-358
TargetIC50 (nM)Assay TypeReference
Wild-Type PI3Kα2.2Biochemical Assay[7]
Mutant PI3Kα (H1047R)4.1Biochemical Assay[7]
Table 2: Preclinical and Clinical Efficacy of TOS-358
Cancer Model TypeKey FindingsReference
Cell-Derived Xenografts (CDX) and Patient-Derived Xenografts (PDX) (30+ models)Demonstrated superior efficacy compared to reversible PI3Kα inhibitors.[1][10]
Multiple Animal Models (mice, rats, dogs)Did not induce significant hyperglycemia at efficacious doses.[1][10]
Phase 1 Clinical Trial (Solid Tumors)Achieved >95% target engagement in patients.[5][8]
Phase 1 Clinical Trial (Solid Tumors)Showed early signs of clinical activity with no high-grade toxicities at low doses.[4]

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3Ka PI3Kα RAS->PI3Ka PIP3 PIP3 PI3Ka->PIP3  PIP2 TOS358 TOS-358 TOS358->PI3Ka Covalent Inhibition PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Drug Resistance Studies CellLines Select PIK3CA-mutant and wild-type cancer cell lines ProlifAssay Cell Proliferation Assay (e.g., CellTiter-Glo) CellLines->ProlifAssay WesternBlot Western Blot Analysis (pAkt, pS6) CellLines->WesternBlot PDX_model Establish Patient-Derived Xenograft (PDX) Models ProlifAssay->PDX_model WesternBlot->PDX_model TOS358_treatment TOS-358 Treatment (Oral Gavage) PDX_model->TOS358_treatment Tumor_growth Monitor Tumor Growth and Tolerability TOS358_treatment->Tumor_growth PD_analysis Pharmacodynamic Analysis (Target Engagement) Tumor_growth->PD_analysis Resistant_models Generate Drug-Resistant Cell Lines or PDX Models Tumor_growth->Resistant_models TOS358_combo TOS-358 in Combination with other agents Resistant_models->TOS358_combo Mechanism_study Investigate Mechanisms of Resistance/Synergy TOS358_combo->Mechanism_study Covalent_Inhibition_Advantage cluster_0 Reversible Inhibition cluster_1 TOS-358 Covalent Inhibition Reversible_Inhibitor Reversible PI3Kα Inhibitor Transient_Inhibition Transient Pathway Inhibition Reversible_Inhibitor->Transient_Inhibition Pathway_Reactivation Pathway Reactivation (due to drug metabolism, feedback loops) Transient_Inhibition->Pathway_Reactivation Resistance Development of Drug Resistance Pathway_Reactivation->Resistance TOS358 TOS-358 (Covalent Inhibitor) Durable_Inhibition Durable & Complete Pathway Inhibition TOS358->Durable_Inhibition Sustained_Suppression Sustained Suppression of Survival Signals Durable_Inhibition->Sustained_Suppression Overcome_Resistance Overcoming Drug Resistance Sustained_Suppression->Overcome_Resistance

References

Application of TOS-358 in 3D Tumor Spheroid Models: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of the class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3Kα), encoded by the PIK3CA gene.[1] Developed by Totus Medicines, TOS-358 is engineered to selectively and irreversibly bind to both wild-type and mutated forms of PI3Kα, leading to profound and sustained inhibition of the PI3K/Akt/mTOR signaling pathway.[2] Dysregulation of this pathway is a critical driver in the proliferation and survival of numerous cancer types, with PIK3CA being one of the most frequently mutated oncogenes in solid tumors.[1]

Preclinical studies in patient-derived xenograft (PDX) models have demonstrated the superior efficacy of TOS-358 compared to non-covalent PI3Kα inhibitors, attributed to its ability to achieve durable and near-complete pathway inhibition.[2][3] Furthermore, TOS-358 has shown a favorable safety profile in preclinical animal models, notably without inducing significant hyperglycemia, a common side effect of other PI3K inhibitors.[2][3] The compound is currently being evaluated in Phase 1 clinical trials for various solid tumors harboring PIK3CA mutations, including breast, colorectal, lung, and endometrial cancers.[3][4]

Three-dimensional (3D) cell culture models, such as tumor spheroids, offer a more physiologically relevant in vitro system compared to traditional 2D monolayer cultures. They better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. This makes them invaluable tools for evaluating the efficacy of anti-cancer agents like TOS-358 in a preclinical setting.

This document provides detailed application notes and protocols for the utilization of TOS-358 in 3D tumor spheroid models derived from cancer cell lines with known PIK3CA mutations.

Mechanism of Action: Covalent Inhibition of PI3Kα

TOS-358 covalently binds to a specific cysteine residue on the PI3Kα catalytic subunit. This irreversible binding ensures a durable and profound inactivation of the enzyme's kinase activity. By blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), TOS-358 effectively shuts down the downstream signaling cascade involving PDK1, Akt, and mTOR, ultimately leading to the inhibition of tumor cell growth and proliferation, and the induction of apoptosis.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3Ka PI3Kα (p110α/p85) RAS->PI3Ka PIP3 PIP3 PI3Ka->PIP3 ATP→ADP TOS358 TOS-358 TOS358->PI3Ka PIP2 PIP2 PIP2->PI3Ka PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT p mTORC1 mTORC1 AKT->mTORC1 p Proliferation Cell Growth & Survival mTORC1->Proliferation

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of TOS-358.

Data Presentation: Efficacy of TOS-358 in PIK3CA-Mutant Spheroid Models

The following tables present representative data illustrating the expected efficacy of TOS-358 in 3D spheroid models of breast and colorectal cancer cell lines with common PIK3CA mutations.

Table 1: Cell Viability (IC50) of TOS-358 in 2D vs. 3D Culture

Cell Line Cancer Type PIK3CA Mutation 2D IC50 (nM) 3D Spheroid IC50 (nM)
T47D Breast Cancer H1047R 8.5 25.2
MCF-7 Breast Cancer E545K 12.1 38.7
HCT116 Colorectal Cancer H1047R 15.8 55.4

| HT-29 | Colorectal Cancer | Wild-Type | >1000 | >1000 |

Table 2: Spheroid Growth Inhibition by TOS-358 after 72-hour Treatment

Cell Line Concentration (nM) Average Spheroid Diameter (µm) % Growth Inhibition
T47D Vehicle (DMSO) 650 ± 25 0%
10 510 ± 18 21.5%
50 320 ± 15 50.8%
250 180 ± 12 72.3%
HCT116 Vehicle (DMSO) 720 ± 30 0%
25 610 ± 22 15.3%
100 450 ± 19 37.5%

| | 500 | 290 ± 16 | 59.7% |

Experimental Protocols

The following protocols provide a detailed methodology for assessing the efficacy of TOS-358 in 3D tumor spheroid models.

Experimental_Workflow cluster_prep Phase 1: Spheroid Formation cluster_treatment Phase 2: Drug Treatment cluster_analysis Phase 3: Data Analysis A 1. Cell Culture (PIK3CA-mutant cell lines) B 2. Cell Seeding (Ultra-low attachment plates) A->B C 3. Spheroid Formation (Incubate 48-72h) B->C E 5. Treat Spheroids (Varying concentrations) C->E D 4. Prepare TOS-358 Dilutions D->E F 6. Incubate (72h or as required) E->F G 7a. Imaging & Size Analysis (Brightfield microscopy) F->G H 7b. Viability Assay (e.g., CellTiter-Glo® 3D) F->H I 8. Data Quantification (IC50, Growth Inhibition) G->I H->I

References

Troubleshooting & Optimization

Troubleshooting TOS-358 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling solubility issues related to the PI3Kα covalent inhibitor, TOS-358.

Frequently Asked Questions (FAQs)

Q1: What is TOS-358 and why is its solubility a potential concern?

A1: TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of the class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) catalytic subunit (PIK3CA or PI3Kα).[1][2] It is designed to selectively target and form a covalent bond with both wild-type and mutated forms of PIK3CA, leading to profound and durable inactivation of PI3Kα enzyme activity.[3] Like many small molecule inhibitors developed in drug discovery, TOS-358 may exhibit low aqueous solubility, which can present challenges in experimental assays.[4] Poor solubility can lead to underestimated potency, variable results, and even precipitation of the compound in assay media.[5]

Q2: What is the recommended solvent for dissolving TOS-358?

A2: While specific solubility data for TOS-358 in various solvents is not publicly available, a common starting point for dissolving small molecule inhibitors is to use a high-quality, anhydrous organic solvent.[6] Dimethyl sulfoxide (DMSO) is a widely used solvent for creating high-concentration stock solutions of organic compounds for use in biological assays.[6][7][8] It is crucial to use a fresh, moisture-free stock of DMSO to prevent compound degradation or precipitation.[6]

Q3: How should I prepare a stock solution of TOS-358?

A3: To prepare a stock solution, dissolve TOS-358 in 100% anhydrous DMSO to a high concentration (e.g., 10 mM).[9] Gentle warming or sonication can aid in dissolution, but be cautious of potential compound degradation with excessive heat.[10] Once dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] If the compound is light-sensitive, protect the stock solution from light.[9]

Q4: How can I prevent my TOS-358 from precipitating when I dilute it into an aqueous buffer for my experiment?

A4: Precipitation upon dilution into aqueous media is a common issue with compounds dissolved in DMSO.[6] To mitigate this, it is best to perform initial serial dilutions in DMSO before the final dilution into your aqueous assay buffer.[6] The final concentration of DMSO in your assay should be kept as low as possible (typically <0.5%) to avoid solvent-induced artifacts or toxicity.[9][10] Always include a vehicle control (the same concentration of DMSO without the inhibitor) in your experiments.[9]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with TOS-358 that could be related to solubility.

Problem Possible Cause Suggested Solution
Inconsistent or non-reproducible assay results. The compound may be precipitating out of solution, leading to variable effective concentrations.Visually inspect your solutions for any signs of precipitation. Prepare fresh dilutions for each experiment. Consider lowering the final concentration of TOS-358.
Low or no observed activity of TOS-358. The actual concentration of the dissolved compound is lower than expected due to poor solubility.Confirm the complete dissolution of your stock solution. Try preparing a fresh stock solution. Use a solubility-enhancing excipient in your assay buffer if compatible with your experimental setup.
High background signal in the assay. Compound aggregation can sometimes lead to non-specific interactions and a high background signal.Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to your assay buffer to help prevent aggregation. Ensure proper mixing upon dilution.
Bell-shaped dose-response curve. At higher concentrations, the compound may be aggregating or precipitating, leading to a decrease in the observed effect.This can be an indication of poor solubility at higher concentrations.[11] Lower the concentration range in your dose-response experiment. Consider using a different assay format that is less sensitive to compound aggregation.

Data Presentation

Table 1: General Properties of TOS-358

Property Description Reference
Drug Name TOS-358[3]
Synonyms PI3K-alpha inhibitor TOS-358, PI3Kα inhibitor TOS-358[3]
Developer Totus Medicines[2]
Drug Type Small molecule[3]
Target PI3Kα (Phosphatidylinositol 3 kinase alpha / PIK3CA)[3]
Mechanism Class Covalent PI3Kα inhibitor[3]
Route of Administration Oral[3]
Current Development Phase Phase 1/1b clinical trial[3]

Table 2: Recommended Solvents and Storage (General Guidance)

Solvent Relative Polarity Notes
Dimethyl sulfoxide (DMSO)0.444Recommended for primary stock solutions. Use anhydrous grade.
N,N-Dimethylformamide (DMF)0.386An alternative to DMSO, but can be more toxic to cells.
Ethanol0.654Can be used for some applications, but may have lower solubilizing power for highly lipophilic compounds.

Note: This table provides general guidance. Specific solubility of TOS-358 in these solvents has not been publicly disclosed. Always perform small-scale solubility tests.

Experimental Protocols

Protocol: Generic Ligand Binding Assay with Considerations for Poorly Soluble Compounds

  • Compound Preparation:

    • Prepare a 10 mM stock solution of TOS-358 in 100% anhydrous DMSO.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a concentration range for your assay.

  • Assay Buffer Preparation:

    • Prepare your assay buffer. Consider including a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to minimize non-specific binding and compound aggregation.

    • If compatible with your assay, a small amount of bovine serum albumin (BSA) can also help to reduce non-specific binding.

  • Assay Procedure:

    • Add the appropriate volume of your diluted TOS-358 in DMSO to the assay wells. The final DMSO concentration should not exceed 0.5%.

    • Add your target protein (e.g., purified PI3Kα enzyme or cell lysate).

    • Add the labeled ligand or substrate.

    • Include proper controls:

      • Vehicle control: Same volume of DMSO without TOS-358.

      • No-enzyme control: To determine background signal.

      • Positive control: A known inhibitor of PI3Kα.

  • Incubation and Detection:

    • Incubate the reaction for the appropriate time and at the optimal temperature for your assay.

    • Detect the signal using a suitable plate reader.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data to the vehicle control.

    • Plot the results as a function of TOS-358 concentration to determine the IC50 value.

Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits GrowthFactor Growth Factor GrowthFactor->RTK Binds Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes TOS358 TOS-358 TOS358->PI3K Covalently Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the mechanism of action of TOS-358.

Caption: A logical workflow for troubleshooting TOS-358 solubility issues.

References

Preventing off-target effects of TOS-358

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate and understand potential off-target effects of TOS-358.

Frequently Asked Questions (FAQs)

Q1: What is TOS-358 and what is its mechanism of action?

TOS-358 is an orally bioavailable, small-molecule covalent inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) protein, also known as PIK3CA.[1][2] It is designed to selectively target and form a permanent covalent bond with both wild-type and mutated forms of PI3Kα.[1] This covalent inhibition leads to a profound and sustained inactivation of the PI3Kα enzyme.[1] By inhibiting PI3Kα, TOS-358 blocks the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a common feature in many cancers, often due to mutations in the PIK3CA gene.[1] The covalent nature of TOS-358's binding is intended to provide more durable target engagement compared to non-covalent inhibitors.[1]

Q2: Is TOS-358 truly specific for PI3Kα? How can I verify its on-target activity in my experimental system?

Preclinical data suggests that TOS-358 is a highly selective inhibitor of PI3Kα with the potential for minimal off-target effects.[3][4] However, it is crucial to experimentally validate on-target activity in your specific cellular context. You can achieve this through a combination of techniques:

  • Western Blotting: Assess the phosphorylation status of downstream effectors of PI3Kα, such as Akt (at Ser473) and S6 ribosomal protein. A dose-dependent decrease in the phosphorylation of these proteins following TOS-358 treatment would indicate on-target pathway inhibition.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of TOS-358 to PI3Kα in a cellular environment. The principle is that drug binding stabilizes the target protein, leading to a higher melting temperature.

  • Rescue Experiments: If you observe a phenotype upon TOS-358 treatment, you can perform a rescue experiment by overexpressing a drug-resistant mutant of PI3Kα. If the phenotype is reversed, it strongly suggests the effect is on-target.

Q3: What are the potential off-target effects of TOS-358, and how can I proactively screen for them?

While TOS-358 is designed for high specificity, it is good practice to screen for potential off-target effects, especially when using it in new model systems or at higher concentrations.[5]

  • Kinase Profiling: A broad panel of kinases can be screened to determine the inhibitory activity of TOS-358 against other kinases. This is a common method to assess the selectivity of kinase inhibitors.

  • Phenotypic Screening: Utilize high-content imaging or other phenotypic assays to identify unexpected cellular changes upon TOS-358 treatment.

  • Computational Profiling: In silico methods can predict potential off-target interactions by screening TOS-358 against databases of protein structures.[6]

Q4: I am observing unexpected toxicity in my cell culture experiments with TOS-358. What are the troubleshooting steps?

If you observe unexpected toxicity, it is important to determine if it is due to an on-target or off-target effect.

  • Confirm On-Target Potency: First, ensure you are using the appropriate concentration of TOS-358. Determine the IC50 value for PI3Kα inhibition in your specific cell line to use the lowest effective concentration.

  • Cell Line Specificity: Test the toxicity of TOS-358 in multiple cell lines, including those that do not have PIK3CA mutations or do not rely on the PI3K pathway for survival. Toxicity in these cell lines might suggest off-target effects.

  • Use a Structurally Different PI3Kα Inhibitor: Compare the phenotype observed with TOS-358 to that of a structurally unrelated PI3Kα inhibitor. If both compounds produce the same effect, it is more likely to be an on-target effect.

  • Off-Target Panel Screening: If toxicity persists and is suspected to be off-target, consider a broader off-target screening panel, such as a safety pharmacology panel, to identify potential unintended targets.

Troubleshooting Guide

This guide provides a structured approach to addressing common issues encountered during experiments with TOS-358.

Issue 1: Suboptimal Inhibition of PI3K/Akt/mTOR Pathway

  • Possible Cause: Insufficient concentration of TOS-358, or low permeability in the specific cell type.

  • Troubleshooting Steps:

    • Perform a dose-response curve to determine the optimal concentration.

    • Increase incubation time to ensure sufficient target engagement by the covalent inhibitor.

    • Verify the inhibition of downstream markers like p-Akt and p-S6 via Western blot.

Issue 2: Discrepancy Between Biochemical and Cellular Potency

  • Possible Cause: Cellular factors such as cell permeability, efflux pumps, or protein turnover rates can influence the apparent potency of the inhibitor.

  • Troubleshooting Steps:

    • Use cell-based assays like CETSA to confirm target engagement within the cell.

    • If available, use mass spectrometry-based methods to quantify the extent of covalent modification of PI3Kα.

Quantitative Data Summary

The following table summarizes representative data for a highly selective PI3Kα inhibitor like TOS-358.

TargetIC50 (nM)Description
PI3Kα (E545K mutant) < 1 Primary On-Target
PI3Kα (wild-type) < 5 Primary On-Target
PI3Kβ> 1,000Off-Target
PI3Kδ> 1,000Off-Target
PI3Kγ> 1,000Off-Target
mTOR> 5,000Off-Target
Representative Kinase Panel (e.g., CDK2, EGFR, VEGFR2)> 10,000Off-Target

Experimental Protocols

Protocol 1: Western Blot for PI3K Pathway Inhibition

Objective: To assess the on-target activity of TOS-358 by measuring the phosphorylation of downstream effectors of PI3Kα.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of TOS-358 or vehicle control (e.g., DMSO) for the desired duration (e.g., 2, 6, 24 hours).

  • Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-Akt (Ser473), total Akt, p-S6, total S6, and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of TOS-358 to PI3Kα in intact cells.

Methodology:

  • Treatment: Treat intact cells with TOS-358 or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Pellet the aggregated proteins by centrifugation and collect the supernatant containing the soluble proteins.

  • Detection: Analyze the amount of PI3Kα remaining in the supernatant using Western blotting or mass spectrometry.

  • Analysis: In the TOS-358-treated samples, a higher amount of soluble PI3Kα at elevated temperatures compared to the control indicates target engagement and stabilization.[7]

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3Kα RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates TOS358 TOS-358 TOS358->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K CellGrowth Cell Growth & Proliferation S6K->CellGrowth

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of TOS-358.

Off_Target_Workflow start Start: Experiment with TOS-358 phenotype Observe Cellular Phenotype (e.g., Apoptosis, Growth Arrest) start->phenotype on_target_validation On-Target Validation phenotype->on_target_validation p_akt_check Western Blot: Decrease in p-Akt? on_target_validation->p_akt_check Yes off_target_investigation Investigate Potential Off-Target Effects on_target_validation->off_target_investigation No / Ambiguous cetsa CETSA: PI3Kα Stabilization? p_akt_check->cetsa Yes p_akt_check->off_target_investigation No rescue Rescue Experiment: Phenotype Reversed? cetsa->rescue Yes cetsa->off_target_investigation No on_target_conclusion Conclusion: Phenotype is On-Target rescue->on_target_conclusion Yes rescue->off_target_investigation No concentration Dose-Response: Effect at low [C]? off_target_investigation->concentration secondary_inhibitor Secondary Inhibitor: Same Phenotype? concentration->secondary_inhibitor Yes profiling Off-Target Profiling: Kinase Panel / Phenotypic Screen concentration->profiling No secondary_inhibitor->on_target_conclusion Yes secondary_inhibitor->profiling No off_target_conclusion Conclusion: Phenotype is Likely Off-Target profiling->off_target_conclusion

Caption: Experimental workflow for validating on-target vs. off-target effects.

Troubleshooting_Tree start Unexpected Cellular Toxicity Observed with TOS-358 dose_check Is the concentration at or below 10x the IC50 for PI3Kα inhibition? start->dose_check lower_dose Action: Lower the concentration of TOS-358 dose_check->lower_dose No control_check Is toxicity also observed in PI3K-independent cell lines? dose_check->control_check Yes lower_dose->start off_target_likely Indication: Toxicity may be due to off-target effects. control_check->off_target_likely Yes on_target_toxicity Indication: Toxicity may be an on-target effect. control_check->on_target_toxicity No profiling Action: Conduct broad off-target screening (e.g., kinase panel). off_target_likely->profiling secondary_inhibitor Action: Test a structurally distinct PI3Kα inhibitor. on_target_toxicity->secondary_inhibitor

Caption: Troubleshooting decision tree for unexpected cellular toxicity.

References

TOS-358 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TOS-358. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing TOS-358 effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and handling of TOS-358 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of TOS-358?

A1: It is recommended to prepare a high-concentration stock solution of TOS-358 in a dry, high-quality solvent such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. To ensure accuracy, weigh a precise amount of the compound and add the calculated volume of DMSO. Mix thoroughly by vortexing until the compound is completely dissolved. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: What is the recommended final concentration of DMSO in the cell culture medium?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO as the treatment groups) in your experiments to account for any effects of the solvent.

Q3: How stable is TOS-358 in cell culture media?

A3: As a covalent inhibitor, TOS-358 is designed to be reactive. While specific data on its stability in various cell culture media is not publicly available, it is best practice to prepare fresh dilutions of TOS-358 in your cell culture medium for each experiment immediately before use. Avoid storing the compound in aqueous solutions for extended periods. The stability can be influenced by factors such as pH, temperature, and the presence of nucleophilic species in the medium.

Q4: Can I store diluted TOS-358 in cell culture media for later use?

A4: It is not recommended to store diluted solutions of TOS-358 in cell culture media. Due to its covalent mechanism of action, the compound may be prone to hydrolysis or reaction with components in the media over time, which could reduce its potency. Always prepare fresh working solutions from your frozen DMSO stock for each experiment.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
Possible Cause Troubleshooting Step
Degradation of TOS-358 in aqueous solution. Prepare fresh dilutions of TOS-358 in cell culture medium for each experiment, immediately before adding to the cells.
Improper storage of stock solution. Ensure the DMSO stock solution is stored in tightly sealed vials at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Reaction with media components. Consider reducing the serum concentration in your culture medium during the treatment period, if compatible with your cell line, as serum proteins can sometimes interact with small molecules.
Incorrect final concentration. Verify the calculations for your serial dilutions and ensure accurate pipetting.
Issue 2: High variability between replicate wells.
Possible Cause Troubleshooting Step
Uneven cell seeding. Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly across the plate.
Edge effects in multi-well plates. To minimize evaporation from the outer wells, which can concentrate the compound, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.
Incomplete dissolution of TOS-358. When preparing working solutions, ensure the compound is fully dissolved in the medium by gentle mixing before adding to the cells.
Issue 3: Signs of cytotoxicity in vehicle control wells.
Possible Cause Troubleshooting Step
High DMSO concentration. Ensure the final DMSO concentration in the culture medium is below 0.1%. If higher concentrations are necessary, perform a dose-response experiment to determine the tolerance of your specific cell line to DMSO.
Contaminated stock solution or media. Use sterile techniques for all solution preparations. Filter-sterilize your stock solution if you suspect contamination.

Experimental Protocols

General Protocol for a Cell Viability Assay (e.g., using a luminescence-based ATP assay):

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of TOS-358 from your DMSO stock in complete cell culture medium.

    • Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of TOS-358 or controls.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add the lytic reagent to lyse the cells and release ATP.

    • Add the luciferase substrate.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized viability against the log of the TOS-358 concentration to determine the IC₅₀ value.

Visualizations

Below are diagrams illustrating key concepts related to the use of TOS-358.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3Kα RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates TOS358 TOS-358 TOS358->PI3K covalently inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Survival mTORC1->CellGrowth Troubleshooting_Logic Problem Inconsistent Results? CheckStock Check Stock Solution (Storage, Age) Problem->CheckStock Yes FreshDilutions Use Fresh Dilutions? CheckStock->FreshDilutions PrepareFresh Prepare Dilutions Immediately Before Use FreshDilutions->PrepareFresh No CheckCells Check Cell Health & Seeding Density FreshDilutions->CheckCells Yes ConsistentResults Consistent Results PrepareFresh->ConsistentResults OptimizeAssay Optimize Assay Parameters CheckCells->OptimizeAssay OptimizeAssay->ConsistentResults

Technical Support Center: TOS-358 Covalent Bond Formation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for measuring the covalent bond formation of TOS-358, a potent and selective covalent inhibitor of PI3Kα.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for TOS-358?

A1: TOS-358 is a first-in-class, orally bioavailable small molecule that acts as a covalent inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα).[2][3][4] It is designed to selectively target and form a stable, covalent bond with both wild-type and mutant forms of PI3Kα, leading to durable and near-complete inhibition of its kinase activity.[1][4] This covalent mechanism provides sustained target engagement, which is a key differentiator from non-covalent inhibitors.

Q2: Why is it important to measure the covalent bond formation of TOS-358?

A2: Measuring the covalent bond formation is crucial for several reasons:

  • Confirmation of Mechanism: It provides direct evidence of the covalent interaction between TOS-358 and its target, PI3Kα.

  • Potency and Efficacy Assessment: Kinetic parameters of covalent modification, such as the inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I), are critical for understanding the inhibitor's potency and efficacy.

  • Selectivity Profiling: Assessing covalent binding to off-target proteins is essential for evaluating the selectivity and potential for off-target toxicities.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to the inhibitor affect its covalent binding kinetics is vital for optimizing lead compounds during drug development.

Q3: What are the primary techniques used to measure covalent bond formation?

A3: The most common and powerful techniques for characterizing covalent inhibitors like TOS-358 are mass spectrometry-based methods:

  • Intact Protein Mass Spectrometry (MS): This technique analyzes the entire protein-inhibitor complex and can rapidly confirm the formation of a covalent adduct by detecting the expected mass shift.[5] It can also provide information on the stoichiometry of binding (i.e., how many inhibitor molecules are bound to one protein molecule).[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Peptide Mapping: This "bottom-up" approach involves digesting the protein-inhibitor complex into smaller peptides, which are then analyzed.[2] This method is used to identify the specific amino acid residue on PI3Kα that TOS-358 covalently modifies.[5]

Q4: What kind of quantitative data can I expect from these experiments?

A4: These experiments can yield several key quantitative parameters that describe the kinetics of covalent inhibition. These are often summarized in a table for clear comparison. Please see the "Quantitative Data Summary" section for an example.

Experimental Protocols

Protocol 1: Confirmation of Covalent Adduct Formation by Intact Protein Mass Spectrometry

This protocol outlines the general steps to confirm the covalent binding of TOS-358 to recombinant human PI3Kα (p110α/p85α heterodimer).

1. Reagents and Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • TOS-358

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Quenching Solution (e.g., 1% formic acid)

  • LC-MS grade water and acetonitrile

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

2. Experimental Workflow:

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis LC-MS Analysis prep_protein Prepare PI3Kα solution in assay buffer incubate Incubate PI3Kα with TOS-358 (and a vehicle control) at 37°C for a defined time prep_protein->incubate prep_inhibitor Prepare TOS-358 stock solution (e.g., in DMSO) prep_serial Serially dilute TOS-358 prep_serial->incubate quench Quench the reaction with formic acid incubate->quench lc_separation Inject sample onto LC for desalting and separation quench->lc_separation ms_detection Analyze eluent by high-resolution MS lc_separation->ms_detection deconvolution Deconvolute the mass spectrum ms_detection->deconvolution

Caption: Workflow for Intact Protein MS Analysis of TOS-358 Covalent Binding.

3. Step-by-Step Procedure:

  • Prepare a solution of recombinant PI3Kα in the assay buffer to a final concentration of 1-5 µM.

  • Prepare a stock solution of TOS-358 in DMSO (e.g., 10 mM) and perform serial dilutions to achieve a range of concentrations to be tested.

  • In separate microcentrifuge tubes, mix the PI3Kα solution with either TOS-358 at various concentrations or with the same volume of DMSO (vehicle control). A typical molar ratio of inhibitor to protein is 10:1.

  • Incubate the reactions at 37°C for a predetermined time (e.g., 1-2 hours).

  • Stop the reaction by adding the quenching solution.

  • Inject the quenched samples onto the LC-MS system. The LC step is primarily for desalting the protein before it enters the mass spectrometer.

  • Acquire mass spectra over an appropriate m/z range for the intact PI3Kα protein.

  • Process the raw data using deconvolution software to obtain the mass of the intact protein. A mass increase corresponding to the molecular weight of TOS-358 in the inhibitor-treated sample compared to the control confirms covalent adduct formation.

Protocol 2: Identification of the Covalent Binding Site by LC-MS/MS Peptide Mapping

This protocol is designed to identify the specific amino acid residue on PI3Kα that is modified by TOS-358.

1. Reagents and Materials:

  • PI3Kα-TOS-358 adduct and unmodified PI3Kα (from Protocol 1)

  • Denaturation Buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing Agent (e.g., 10 mM DTT)

  • Alkylating Agent (e.g., 55 mM iodoacetamide)

  • Trypsin (proteomics grade)

  • Digestion Buffer (e.g., 50 mM ammonium bicarbonate)

  • LC-MS/MS system (e.g., Orbitrap or Q-TOF)

2. Experimental Workflow:

cluster_digestion Protein Digestion cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis denature Denature, reduce, and alkylate the protein digest Digest with trypsin overnight at 37°C denature->digest lc_sep Separate peptides by reverse-phase LC digest->lc_sep ms1 MS1 Scan: Detect peptide masses lc_sep->ms1 ms2 MS2 Scan: Fragment peptides and detect fragment ions ms1->ms2 search Search MS/MS data against PI3Kα sequence ms2->search identify Identify modified peptide and amino acid residue search->identify

Caption: Workflow for LC-MS/MS Peptide Mapping of the TOS-358 Binding Site.

3. Step-by-Step Procedure:

  • Take the PI3Kα-TOS-358 adduct and the control PI3Kα samples.

  • Denature the proteins in the denaturation buffer.

  • Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour.

  • Alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes.

  • Dilute the sample with digestion buffer to reduce the urea concentration to below 2 M.

  • Add trypsin (e.g., at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.

  • Acidify the digest with formic acid to stop the reaction.

  • Analyze the peptide mixture by LC-MS/MS.

  • Use a proteomics search engine to analyze the MS/MS data, searching against the PI3Kα protein sequence. Specify the mass of TOS-358 as a variable modification on potential reactive residues (e.g., cysteine, lysine, serine). The identification of a peptide with this mass shift in the TOS-358 treated sample, but not in the control, will pinpoint the site of covalent modification.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No mass shift observed in intact protein MS 1. TOS-358 did not bind covalently. 2. The adduct is unstable under the experimental conditions. 3. Insufficient incubation time or inhibitor concentration.1. Verify the activity of TOS-358 and the integrity of PI3Kα. 2. Optimize MS parameters to minimize in-source fragmentation. 3. Increase the incubation time and/or the concentration of TOS-358.
Poor signal or peak broadening in intact protein MS 1. Protein precipitation. 2. Suboptimal LC or MS conditions. 3. Protein is not "flying" well (poor ionization).1. Check the solubility of PI3Kα in the assay buffer. 2. Optimize the LC gradient and MS source parameters (e.g., voltages, gas flows). 3. Try different mobile phase additives.
Multiple adducts observed in intact protein MS 1. Non-specific binding of TOS-358 to multiple sites on PI3Kα. 2. Presence of protein isoforms or post-translational modifications.1. Reduce the concentration of TOS-358 and/or the incubation time. 2. Characterize the unmodified protein thoroughly to identify any pre-existing modifications.
Failure to identify the modified peptide in LC-MS/MS 1. The modified peptide is not efficiently ionized or fragmented. 2. Incomplete digestion. 3. The search parameters in the software are incorrect.1. Try a different protease (e.g., Glu-C) to generate different peptides. 2. Optimize the digestion protocol. 3. Double-check the specified variable modifications and other search parameters.
High background noise or artifact peaks in MS spectra 1. Contamination from reagents or plastics. 2. Formation of adducts with salts or other small molecules.[6]1. Use high-purity reagents and low-binding labware. 2. Ensure efficient desalting during the LC step.

Quantitative Data Summary

The following table presents hypothetical but realistic kinetic data for the covalent interaction of TOS-358 and other PI3Kα inhibitors with wild-type and a common mutant form of the enzyme. This data would typically be generated from detailed kinetic assays.

InhibitorPI3Kα IsoformK_I (nM)k_inact (s⁻¹)k_inact/K_I (M⁻¹s⁻¹)
TOS-358 Wild-Type500.01200,000
TOS-358 H1047R Mutant400.012300,000
Inhibitor X (Non-covalent) Wild-Type25N/AN/A
Inhibitor Y (Covalent) Wild-Type1000.00550,000
  • K_I (Inhibition Constant): Represents the initial reversible binding affinity of the inhibitor to the enzyme. A lower K_I indicates a tighter initial binding.

  • k_inact (Inactivation Rate Constant): Represents the maximal rate of covalent bond formation at saturating inhibitor concentrations.

  • k_inact/K_I (Second-order Rate Constant): This ratio is a measure of the overall efficiency of the covalent inhibitor. A higher value indicates a more efficient inhibitor.[7]

PI3Kα Signaling Pathway and TOS-358 Inhibition

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by TOS-358. Dysregulation of this pathway is a common feature in many cancers.[2]

RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3Ka PI3Kα RAS->PI3Ka PIP3 PIP3 PI3Ka->PIP3 phosphorylates TOS358 TOS-358 TOS358->PI3Ka PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth

References

Technical Support Center: Overcoming Resistance to TOS-358 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TOS-358, a first-in-class covalent inhibitor of PI3Kα. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance to TOS-358 in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TOS-358?

TOS-358 is a potent and selective covalent inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] It targets both wild-type and mutant forms of PI3Kα, which are frequently implicated in various cancers.[3] By covalently binding to PI3Kα, TOS-358 achieves durable and profound inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Preclinical data has shown that TOS-358 can potently inhibit the proliferation of various cancer cell lines.[3]

Q2: My cells are showing reduced sensitivity to TOS-358. What are the potential mechanisms of resistance?

While specific resistance mechanisms to TOS-358 are still under investigation, resistance to PI3Kα inhibitors in general can arise from several mechanisms:

  • On-target secondary mutations in PIK3CA : Mutations in the drug-binding pocket of PI3Kα can prevent TOS-358 from binding effectively.

  • Activation of bypass signaling pathways : Cancer cells can activate alternative signaling pathways, such as the MAPK/ERK pathway, to circumvent the PI3Kα blockade and maintain proliferation and survival.[4][5][6]

  • Upregulation of Receptor Tyrosine Kinases (RTKs) : Increased expression or activation of RTKs like HER2, HER3, or IGF-1R can lead to the reactivation of the PI3K pathway or activation of parallel survival pathways.

  • Loss of PTEN function : PTEN is a tumor suppressor that negatively regulates the PI3K pathway. Loss of PTEN function can lead to the reactivation of the pathway, often through the PI3Kβ isoform.

  • Activation of feedback loops : Inhibition of the PI3K pathway can sometimes trigger feedback mechanisms that lead to the reactivation of upstream or parallel signaling components.[2]

Q3: How can I confirm if my cell line has developed resistance to TOS-358?

The most direct way to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of TOS-358 in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Troubleshooting Guides

Issue 1: Increased IC50 of TOS-358 in my cell line.

If you observe a significant rightward shift in the dose-response curve and a higher IC50 value for TOS-358, it is likely that your cells have developed resistance.

Troubleshooting Steps:

  • Confirm Resistance with a Viability Assay:

    • Protocol: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a dose-response of TOS-358 on both the parental and suspected resistant cell lines.

    • Expected Outcome: The resistant cell line will show a significantly higher IC50 value compared to the parental line.

  • Investigate On-Target Mechanisms:

    • Protocol: Sequence the PIK3CA gene in the resistant cell line to identify any potential secondary mutations in the drug-binding site.

    • Expected Outcome: Detection of new mutations in the kinase or helical domain of PIK3CA.

  • Assess Bypass Pathway Activation:

    • Protocol: Perform Western blot analysis to examine the phosphorylation status of key proteins in the MAPK/ERK pathway (e.g., p-ERK, p-MEK) and other relevant survival pathways.

    • Expected Outcome: Increased phosphorylation of proteins in bypass pathways in the resistant cells, even in the presence of TOS-358.

Issue 2: Persistent downstream signaling despite TOS-358 treatment.

If you observe continued phosphorylation of downstream effectors of the PI3K pathway (like p-AKT or p-S6) in the presence of TOS-358, it suggests a mechanism is reactivating the pathway.

Troubleshooting Steps:

  • Analyze PI3K Pathway Activation:

    • Protocol: Use Western blotting to probe for phosphorylated and total levels of PI3K pathway components (p-AKT, p-S6, p-PRAS40) in both sensitive and resistant cells treated with TOS-358.

    • Expected Outcome: Resistant cells will maintain higher levels of phosphorylation of these downstream targets compared to sensitive cells at the same concentration of TOS-358.

  • Examine for PTEN Loss:

    • Protocol: Perform Western blot analysis for PTEN protein expression or conduct genomic analysis to check for deletions or inactivating mutations in the PTEN gene.

    • Expected Outcome: Reduced or absent PTEN protein expression in resistant cells.

  • Investigate RTK Upregulation:

    • Protocol: Use a phospho-RTK array or Western blotting to screen for increased phosphorylation or expression of various receptor tyrosine kinases.

    • Expected Outcome: Increased levels or activation of RTKs such as EGFR, HER2, HER3, or MET in resistant cells.

Data Presentation

The following tables summarize hypothetical quantitative data for sensitive and resistant cell lines. These are illustrative examples based on typical findings for PI3K inhibitors.

Table 1: TOS-358 IC50 Values in Sensitive vs. Resistant Cell Lines

Cell LinePIK3CA StatusResistance StatusTOS-358 IC50 (nM)Fold Change in Resistance
MCF-7E545KSensitive15-
MCF-7-TRE545KTOS-358 Resistant25016.7
HCT116H1047RSensitive25-
HCT116-TRH1047RTOS-358 Resistant40016.0

Table 2: Western Blot Analysis of Key Signaling Proteins

Cell LineTreatmentp-AKT (Ser473)p-ERK1/2 (Thr202/Tyr204)PTEN
MCF-7 (Sensitive)Vehicle+++++++
MCF-7 (Sensitive)TOS-358 (50 nM)+++++
MCF-7-TR (Resistant)Vehicle++++++++
MCF-7-TR (Resistant)TOS-358 (50 nM)++++++++
HCT116 (Sensitive)Vehicle+++++++
HCT116 (Sensitive)TOS-358 (100 nM)+++++
HCT116-TR (Resistant)Vehicle++++-
HCT116-TR (Resistant)TOS-358 (100 nM)++++-

(+++ High, ++ Moderate, + Low, - Not Detected)

Experimental Protocols

Protocol 1: Generation of TOS-358 Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to TOS-358 through continuous exposure to escalating drug concentrations.[7][8][9]

  • Determine the initial IC50: Perform a dose-response curve for TOS-358 in the parental cell line to determine the initial IC50.

  • Initial Treatment: Culture the parental cells in media containing TOS-358 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of TOS-358 in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Monitoring: Continuously monitor the cells for growth and viability. If significant cell death occurs, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the dose again.

  • Establishment of Resistant Line: Continue this process for several months until the cells are able to proliferate in a concentration of TOS-358 that is at least 10-fold higher than the initial IC50.

  • Characterization: Once a resistant line is established, characterize it by determining the new IC50 and comparing it to the parental line.

Protocol 2: Western Blot Analysis of PI3K and MAPK Pathways

This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the PI3K and MAPK signaling pathways.[10][11][12][13][14]

  • Cell Lysis: Treat sensitive and resistant cells with TOS-358 at the desired concentrations and for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK, PTEN) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

PI3K_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Growth & Proliferation mTOR->Proliferation Stimulation TOS358 TOS-358 TOS358->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of TOS-358.

Resistance_Mechanisms cluster_0 Mechanisms of Resistance to TOS-358 Resistance Resistance to TOS-358 OnTarget On-Target Alterations (e.g., PIK3CA mutations) Resistance->OnTarget Bypass Bypass Pathway Activation (e.g., MAPK/ERK) Resistance->Bypass RTK RTK Upregulation (e.g., HER2, MET) Resistance->RTK PTEN PTEN Loss Resistance->PTEN

Caption: Potential mechanisms leading to resistance to TOS-358.

Troubleshooting_Workflow Start Decreased Sensitivity to TOS-358 Observed Confirm Confirm Resistance (IC50 Shift) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Resistance Confirmed OnTarget Sequence PIK3CA Investigate->OnTarget Bypass Analyze Bypass Pathways (Western Blot) Investigate->Bypass PTEN Check PTEN Status (Western Blot) Investigate->PTEN Combine Consider Combination Therapy OnTarget->Combine Bypass->Combine PTEN->Combine

Caption: A logical workflow for troubleshooting resistance to TOS-358.

References

Technical Support Center: TOS-358 and Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of TOS-358, a first-in-class covalent inhibitor of PI3Kα. The following frequently asked questions (FAQs) and troubleshooting guides address potential issues related to assessing the toxicity of TOS-358 in non-cancerous cell lines during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the reported in vitro potency of TOS-358 against its target, PI3Kα?

TOS-358 has demonstrated high potency against both wild-type (WT) and mutant forms of the PI3Kα enzyme. Preclinical data have shown IC50 values of 2.2 nM for WT PI3Kα and 4.1 nM for the H1047R mutant of PI3Kα.[1] This indicates that TOS-358 is a potent inhibitor of its intended target.

Q2: Is there any information on the selectivity of TOS-358?

Yes, preclinical studies have indicated that TOS-358 is highly selective for PI3Kα over other PI3K isoforms and possesses a clean kinome profile.[1] This high selectivity is a key factor in its improved safety profile compared to less selective PI3K inhibitors.

Q3: What is the known toxicity of TOS-358 in non-cancerous cells?

Currently, specific quantitative cytotoxicity data (such as IC50 values) for TOS-358 in a panel of non-cancerous cell lines has not been made publicly available in detail. However, extensive preclinical and early clinical data suggest a favorable safety profile. In 28-day repeat-dose toxicity studies in rats and dogs, TOS-358 demonstrated a good safety profile.[2] Furthermore, a significant advantage of TOS-358 observed in preclinical animal models is the absence of significant hyperglycemia, a common dose-limiting toxicity for other PI3Kα inhibitors.[3][4] Phase 1 clinical trial results have also indicated no high-grade toxicities at lower doses.[5][6]

Q4: How does the covalent binding mechanism of TOS-358 potentially influence its toxicity profile?

TOS-358 is a covalent inhibitor, meaning it forms a long-lasting, irreversible bond with its target, PI3Kα.[7] This leads to profound and durable inhibition of the PI3K-AKT signaling pathway.[1] The high specificity of this covalent interaction is thought to contribute to its favorable safety profile by minimizing off-target effects.

Troubleshooting Guides

Problem: I am observing unexpected cytotoxicity in my non-cancerous cell line when treated with TOS-358.

  • Possible Cause 1: Cell Line Sensitivity. While TOS-358 has a generally favorable safety profile, it is possible that certain non-cancerous cell lines may exhibit higher sensitivity, especially those with a dependency on the PI3K/AKT pathway for normal function.

    • Troubleshooting Tip: Perform a dose-response experiment with a wide range of TOS-358 concentrations to determine the IC50 value for your specific cell line. Consider using a positive control (a known pan-PI3K inhibitor) and a negative control (vehicle only) to contextualize your results.

  • Possible Cause 2: Assay-Specific Artifacts. The type of cytotoxicity assay used can influence the results. For example, assays that measure metabolic activity (like MTT) can sometimes be confounded by compounds that affect cellular metabolism without directly causing cell death.

    • Troubleshooting Tip: Use a complementary cytotoxicity assay that measures a different cellular process, such as membrane integrity (e.g., LDH release assay) or apoptosis (e.g., caspase activity assay), to confirm your findings.

  • Possible Cause 3: Off-Target Effects in a Specific Context. Although TOS-358 has a clean kinome profile, the possibility of off-target effects in a unique cellular context, while low, cannot be entirely ruled out without specific testing.

    • Troubleshooting Tip: If you suspect off-target effects, consider performing a rescue experiment by overexpressing a downstream effector of the PI3K pathway to see if the toxic effects can be mitigated.

Data Summary

Table 1: In Vitro Enzyme Inhibition Data for TOS-358

TargetIC50 (nM)Reference
Wild-Type PI3Kα2.2[1]
H1047R Mutant PI3Kα4.1[1]

Table 2: Summary of Preclinical and Early Clinical Safety Findings for TOS-358

FindingModel SystemReference
Good safety profile in 28-day repeat dose studiesRats and Dogs[2]
No significant hyperglycemia at efficacious dosesMice, Rats, and Dogs[3][4]
No high-grade toxicities at low dosesHuman (Phase 1 Clinical Trial)[5][6]

Experimental Protocols

While specific protocols for testing TOS-358 in non-cancerous cell lines are not publicly available, the following are standard methodologies for assessing in vitro cytotoxicity of kinase inhibitors.

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of TOS-358 in appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of TOS-358. Include vehicle-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase (LDH) released into the supernatant. This typically involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and the vehicle control.

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3Ka PI3Kα RAS->PI3Ka PIP3 PIP3 PI3Ka->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth TOS358 TOS-358 TOS358->PI3Ka

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of TOS-358 on PI3Kα.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Culture Non-Cancerous Cell Line Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep 3. Prepare TOS-358 Serial Dilutions Treatment 4. Treat Cells and Incubate (24-72h) Compound_Prep->Treatment MTT_LDH 5. Perform Cytotoxicity Assay (e.g., MTT/LDH) Treatment->MTT_LDH Data_Acquisition 6. Read Absorbance MTT_LDH->Data_Acquisition Analysis 7. Calculate % Viability/ Toxicity & IC50 Data_Acquisition->Analysis

Caption: General experimental workflow for assessing the cytotoxicity of TOS-358 in vitro.

References

Technical Support Center: Improving the In Vivo Bioavailability of TOS-358

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo assessment and improvement of TOS-358 bioavailability.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may arise during your in vivo experiments with TOS-358.

Question 1: We are observing low and variable plasma concentrations of TOS-358 after oral administration in our preclinical models. What are the potential causes and how can we investigate them?

Answer: Low and variable oral bioavailability can stem from several factors, broadly categorized into issues of solubility, permeability, and first-pass metabolism.[1][2][3] A systematic approach is crucial to identify the root cause.

Initial Assessment Workflow:

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Potential Root Causes start Low/Variable Oral Bioavailability of TOS-358 solubility Assess Aqueous Solubility (Kinetic/Thermodynamic) start->solubility Step 1 permeability Evaluate Permeability (e.g., Caco-2 Assay) start->permeability Step 2 metabolism Determine Metabolic Stability (Liver Microsomes/Hepatocytes) start->metabolism Step 3 poor_sol Poor Solubility (BCS Class II/IV) solubility->poor_sol poor_perm Poor Permeability (BCS Class III/IV) permeability->poor_perm high_met High First-Pass Metabolism metabolism->high_met

Caption: Workflow for investigating low oral bioavailability.

Recommended Actions:

  • Characterize Physicochemical Properties: If not already known, determine the aqueous solubility of TOS-358 at different pH values (e.g., pH 2, 6.8) to simulate gastrointestinal conditions.

  • In Vitro Permeability Assessment: Use a Caco-2 permeability assay to assess the potential for intestinal absorption. This will help classify TOS-358 according to the Biopharmaceutics Classification System (BCS).

  • Evaluate Metabolic Stability: Incubate TOS-358 with liver microsomes or hepatocytes from the preclinical species being used to determine its intrinsic clearance and identify potential major metabolites.

Question 2: Our in vitro data suggests TOS-358 has low aqueous solubility. What formulation strategies can we employ to improve its oral absorption?

Answer: For compounds with dissolution rate-limited absorption (likely BCS Class II or IV), several formulation strategies can enhance bioavailability.[2][4] The goal is to increase the concentration of dissolved drug in the gastrointestinal tract.

Common Formulation Approaches for Poorly Soluble Drugs:

  • Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area-to-volume ratio, thereby improving the dissolution rate.[4]

  • Amorphous Solid Dispersions (ASDs): Dispersing TOS-358 in a polymeric carrier in an amorphous state can significantly increase its aqueous solubility and dissolution rate. Common polymers include HPMC-AS and PVP/VA.

  • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[5][6]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of poorly soluble drugs.[7]

It is recommended to screen several of these formulation types in parallel and evaluate them based on their ability to maintain supersaturation in vitro before moving to in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is TOS-358 and what is its mechanism of action?

A1: TOS-358 is an investigational, orally bioavailable, small molecule that acts as a covalent inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) enzyme.[8][9] It targets both wild-type and mutated forms of PI3Kα, which are frequently implicated in the growth and proliferation of various solid tumors.[8][9] Its covalent binding mechanism is designed for profound and durable inactivation of the PI3Kα enzyme.[8]

PI3Kα Signaling Pathway:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 TOS358 TOS-358 TOS358->PI3K Covalent Inhibition PIP2 PIP2 PIP2->PIP3 PI3Kα PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis Formulation Prepare IV & PO Formulations Dosing_IV Dose IV Group (1 mg/kg) Formulation->Dosing_IV Dosing_PO Dose PO Group (10 mg/kg) Formulation->Dosing_PO Animals Acclimate & Fast Animals (Rats) Animals->Dosing_IV Animals->Dosing_PO Sampling Serial Blood Sampling (0-24h) Dosing_IV->Sampling Dosing_PO->Sampling Processing Process Blood to Obtain Plasma Sampling->Processing LCMS LC-MS/MS Bioanalysis Processing->LCMS PK_Calc Calculate PK Parameters (NCA) LCMS->PK_Calc Bioavailability Determine Absolute Bioavailability (F%) PK_Calc->Bioavailability

References

Validation & Comparative

A Comparative Guide to PI3K Inhibitors: Spotlight on TOS-358

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While several PI3K inhibitors have been developed, their clinical utility has often been hampered by off-target toxicities and limited efficacy. This guide provides a detailed comparison of TOS-358, a novel covalent PI3Kα inhibitor, with other prominent PI3K inhibitors, supported by available preclinical and clinical data.

Introduction to TOS-358

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of PI3K (PI3Kα), developed by Totus Medicines.[1][2] It is designed to selectively target and form a durable, irreversible bond with both wild-type and mutant forms of PI3Kα, leading to profound and sustained inactivation of the enzyme.[3] This covalent mechanism is intended to overcome the limitations of reversible inhibitors, where target occupancy can fluctuate.[3] Preclinical data has highlighted its high selectivity for PI3Kα, and it is currently being evaluated in a Phase 1/1b clinical trial (NCT05683418) for patients with various solid tumors harboring PIK3CA mutations.[4][5]

The PI3K Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade. Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins like AKT, which in turn regulates a multitude of cellular processes essential for cell growth and survival. PI3K inhibitors block this initial phosphorylation step, thereby inhibiting the entire downstream cascade.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation TOS358 TOS-358 & Other PI3K Inhibitors TOS358->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Stimulation

Figure 1. Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Quantitative Data Comparison

Biochemical Potency and Selectivity

The selectivity of a PI3K inhibitor is a critical determinant of its therapeutic window. Pan-PI3K inhibitors target multiple isoforms, which can lead to broader but also more toxic effects. Isoform-selective inhibitors, particularly those targeting PI3Kα, aim to concentrate the therapeutic effect on the most frequently mutated isoform in solid tumors while sparing others.

TOS-358 is reported to be a highly selective covalent inhibitor of PI3Kα.[6] Preclinical data demonstrates its potent inhibition of both wild-type and the common H1047R mutant of PI3Kα, with IC50 values of 2.2 nM and 4.1 nM, respectively.[6] While specific IC50 values against other isoforms are not yet publicly available, it is reported to have a "clean kinome profile" and high selectivity over other PI3K isoforms.[6]

InhibitorTypePI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
TOS-358 α-selective (covalent)2.2 (WT), 4.1 (H1047R) [6]Data not availableData not availableData not available
Alpelisib α-selective5 1,200290250
Inavolisib α-selective0.038 >300-fold selective>300-fold selective>300-fold selective
Copanlisib Pan-PI3K0.5 3.76.40.7
Duvelisib δ/γ-selective1,60285272.5
Idelalisib δ-selective8,6004,0002,10019

Note: IC50 values can vary between different assays and experimental conditions. Data is compiled from multiple sources for comparison.

Clinical Safety and Tolerability

A major challenge with PI3K inhibitors has been managing their on-target, off-tumor toxicities, most notably hyperglycemia (due to PI3Kα's role in insulin signaling), diarrhea, and rash. The distinct safety profile of TOS-358 is a key area of its development.

Early results from the Phase 1 dose-escalation portion of the NCT05683418 trial of TOS-358 have been promising. Reports indicate 95% target engagement with no grade 3 or 4 toxicities observed at low doses (e.g., 5 mg BID).[1][7] An abstract from ESMO Congress 2024 further noted that adverse events were mostly low-grade, dose-dependent, and manageable without requiring dose reductions.[8] This contrasts sharply with the significant rates of high-grade toxicities seen with other approved PI3K inhibitors. Preclinical studies also showed that TOS-358 did not induce significant hyperglycemia in animal models (mice and dogs) at efficacious doses.[6]

The following table summarizes key adverse events from the pivotal clinical trials of selected PI3K inhibitors.

Adverse EventTOS-358 (Phase 1)[1][8]Alpelisib (SOLAR-1)[9][10]Copanlisib (CHRONOS-1)[11][12]Duvelisib (DUO)[13]Idelalisib (Study 116)
Hyperglycemia No Grade 3/4 at low dosesAny Grade: 63.7%Grade 3/4: 36.6%Any Grade: 50.0%Grade 3/4: 40.5%Not a major reported AENot a major reported AE
Diarrhea Mostly low-gradeAny Grade: 57.7%Grade 3: 6.7%Any Grade: 35.2%Grade 3: 8.5%Any Grade: 51%Grade ≥3: Data variesAny Grade: 43%Grade ≥3: 13%
Rash Mostly low-gradeAny Grade: 35.6%Grade 3: 9.9%Not a major reported AEAny Grade: 12%Any Grade: Data varies
Neutropenia Data not availableNot a major reported AEAny Grade: 28.9%Grade 3/4: 24%Any Grade: Data variesGrade ≥3: 29.0%Any Grade: 54%Grade ≥3: 34%
Hypertension Data not availableNot a major reported AEAny Grade: 29.6%Grade 3/4: 23.9%Not a major reported AENot a major reported AE

Experimental Protocols

Reproducibility of experimental data is paramount. Below are generalized protocols for key assays used in the characterization of PI3K inhibitors.

Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of a PI3K isoform by measuring the amount of ADP produced during the phosphorylation of a lipid substrate (e.g., PIP2).

Kinase_Assay cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A 1. Combine PI3K enzyme, lipid substrate (PIP2), and inhibitor (e.g., TOS-358) B 2. Initiate reaction by adding ATP A->B C 3. Incubate at room temperature (e.g., 60 min) B->C D 4. Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP C->D E 5. Incubate at room temperature (e.g., 40 min) D->E F 6. Add Kinase Detection Reagent to convert ADP to ATP E->F G 7. Luciferase/Luciferin reaction generates light from new ATP F->G H 8. Incubate at room temperature (e.g., 30-60 min) G->H I 9. Measure luminescence (Signal ∝ Kinase Activity) H->I

References

A Comparative Guide to PI3Kα Inhibitors in Breast Cancer: TOS-358 vs. Alpelisib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation, frequently driven by mutations in the PIK3CA gene, is a hallmark of many cancers, including a significant portion of breast cancers. This has made the alpha isoform of PI3K (PI3Kα) a prime target for therapeutic intervention. Alpelisib (Piqray®), a non-covalent PI3Kα inhibitor, is an approved therapy for certain patients with PIK3CA-mutated, hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. More recently, a new generation of PI3Kα inhibitors has emerged, including TOS-358, a covalent inhibitor currently in clinical development.

This guide provides an objective comparison of TOS-358 and alpelisib, focusing on their mechanisms of action, preclinical efficacy, and potential clinical implications in breast cancer. The information presented is based on currently available public data.

Mechanism of Action: A Tale of Two Binding Modes

Both alpelisib and TOS-358 target the p110α catalytic subunit of PI3K, but they do so through distinct binding mechanisms. This difference is fundamental to their biochemical properties and may influence their clinical profiles.

Alpelisib is a non-covalent, α-specific PI3K inhibitor.[1][2] It reversibly binds to the active site of the p110α subunit, competing with ATP.[3] Its selectivity for the α-isoform over other Class I PI3K isoforms (β, δ, γ) is a key feature, intended to minimize off-target toxicities associated with broader PI3K inhibition.[2][3]

TOS-358 , in contrast, is a first-in-class covalent inhibitor of PI3Kα. It is designed to form a permanent, covalent bond with a specific residue in the active site of both wild-type and mutant p110α. This irreversible binding is intended to lead to a more profound and durable inhibition of PI3Kα activity.[4][5] Preclinical studies suggest that TOS-358 is highly specific for PI3Kα.[4]

Preclinical Efficacy: A Head-to-Head Look at the Data

Direct, peer-reviewed, head-to-head preclinical studies comparing TOS-358 and alpelisib in breast cancer models are not yet publicly available. However, data from separate studies provide insights into their relative potency and activity.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

DrugTarget/Cell LineIC50 (nM)PIK3CA StatusReference
TOS-358 Wild-Type PI3Kα (enzymatic assay)2.2N/A[6]
Mutant PI3Kα (H1047R) (enzymatic assay)4.1N/A[6]
Alpelisib PI3Kα (cell-free assay)5N/A
KPL4 (HER2+)Reported as most sensitiveMutant[1]
HCC1954 (HER2+)Dose-dependent inhibitionMutant[1]
SKBR3 (HER2+)Dose-dependent inhibitionWild-Type[1]
BT474 (HER2+)Dose-dependent inhibitionMutant[1]
JIMT1 (HER2+)ResistantWild-Type[1]
PIK3CA-mutant cell lines185 - 288Mutant[3]
PIK3CA-wildtype cell lines with PTEN loss> 1000Wild-Type[3]

Table 1: In Vitro Potency of TOS-358 and Alpelisib.

In Vivo Preclinical Data

TOS-358: In preclinical animal models, TOS-358 has demonstrated potent and specific deep and durable inhibition of PI3Kα.[4] Notably, it has shown superior efficacy when compared to previous ATP-competitive and allosteric reversible PI3Kα inhibitors across over 30 different patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of PIK3CA-mutant cancers.[4] A significant finding from these preclinical studies is that TOS-358 did not induce significant hyperglycemia in mice, rats, and dogs at efficacious doses, a common side effect of reversible PI3Kα inhibitors like alpelisib.[4]

Alpelisib: Numerous preclinical studies have demonstrated the in vivo efficacy of alpelisib in breast cancer xenograft models, particularly those with PIK3CA mutations.[7][8] Its anti-tumor activity is often enhanced when used in combination with other agents, such as endocrine therapy.[9] The preclinical data for alpelisib has been foundational to its clinical development and approval.[8]

Signaling Pathway and Experimental Workflow

To understand the context of these inhibitors, it is crucial to visualize the signaling pathway they target and the typical workflow for their preclinical evaluation.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth TOS358 TOS-358 (Covalent) TOS358->PI3K Inhibition Alpelisib Alpelisib (Non-covalent) Alpelisib->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture Breast Cancer Cell Line Culture (PIK3CA-mutant & WT) DrugTreatment Treatment with TOS-358 or Alpelisib (Dose-Response) CellCulture->DrugTreatment ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) DrugTreatment->ViabilityAssay WesternBlot Western Blot Analysis (p-AKT, p-S6K) DrugTreatment->WesternBlot IC50 IC50 Determination ViabilityAssay->IC50 PathwayInhibition Pathway Inhibition Assessment WesternBlot->PathwayInhibition Xenograft Establishment of Breast Cancer Xenograft Models in Mice DrugAdministration Oral Administration of TOS-358 or Alpelisib Xenograft->DrugAdministration TumorMeasurement Tumor Volume Measurement DrugAdministration->TumorMeasurement Toxicity Toxicity Assessment (Body Weight, Blood Glucose) DrugAdministration->Toxicity Efficacy Tumor Growth Inhibition TumorMeasurement->Efficacy Safety Safety Profile Toxicity->Safety

Caption: A general experimental workflow for preclinical comparison.

Experimental Protocols

Detailed, direct comparative experimental protocols for TOS-358 versus alpelisib are not publicly available. However, the following are representative protocols for key assays used in the preclinical evaluation of PI3K inhibitors.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Breast cancer cells (e.g., MCF-7 for PIK3CA-mutant, MDA-MB-231 for PIK3CA-wild-type) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of TOS-358 or alpelisib. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle control. IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis for PI3K Pathway Inhibition
  • Cell Lysis: Breast cancer cells are treated with TOS-358, alpelisib, or vehicle control for a specified time (e.g., 2-24 hours). Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, total S6, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The intensity of the bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to their respective total protein levels.

In Vivo Xenograft Model
  • Cell Implantation: Female immunodeficient mice (e.g., nude or NSG mice) are subcutaneously injected with a suspension of human breast cancer cells (e.g., 5 x 10^6 cells in Matrigel).

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment groups (e.g., vehicle control, TOS-358, alpelisib).

  • Drug Administration: The drugs are administered orally once or twice daily at predetermined doses.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised and may be used for further analysis (e.g., Western blotting, immunohistochemistry). The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the treatment and control groups. Blood samples may be collected to assess for hyperglycemia.

Clinical Development and Future Directions

Alpelisib is an established therapeutic agent for a specific subset of breast cancer patients.[2] Its clinical utility is well-documented, as are its side effects, most notably hyperglycemia, rash, and diarrhea.[10]

TOS-358 is currently in Phase 1/1b clinical trials for patients with various solid tumors harboring PIK3CA mutations, including HR+ breast cancer.[11] The early clinical data for TOS-358 is anticipated to provide insights into its safety, tolerability, and preliminary efficacy in humans. A key point of interest will be whether the favorable preclinical safety profile, particularly the lack of significant hyperglycemia, translates to the clinical setting.[4] The covalent and durable inhibition offered by TOS-358 may also lead to improved efficacy and a longer duration of response.

Conclusion

TOS-358 and alpelisib represent two distinct approaches to inhibiting PI3Kα in breast cancer. Alpelisib, as a non-covalent inhibitor, has paved the way for targeting this pathway. TOS-358, with its covalent mechanism of action, holds the promise of more durable target inhibition and potentially a better safety profile. The ongoing clinical evaluation of TOS-358 will be crucial in determining its ultimate role in the treatment landscape of PIK3CA-mutated breast cancers. Direct comparative studies will be necessary to definitively establish the relative merits of these two inhibitors.

References

A Comparative Guide to the Anti-proliferative Effects of TOS-358

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of TOS-358, a novel covalent inhibitor of PI3Kα, with alternative non-covalent inhibitors, alpelisib and GDC-0077 (inavolisib). The information presented is based on publicly available preclinical data.

Introduction

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers, making it a key target for anti-cancer drug development. TOS-358 is a first-in-class covalent inhibitor of PI3Kα, offering a distinct mechanism of action compared to existing non-covalent inhibitors. This guide will delve into the comparative anti-proliferative efficacy, mechanism, and experimental protocols related to these compounds.

Mechanism of Action: Covalent vs. Non-covalent Inhibition

TOS-358 is a covalent inhibitor, meaning it forms a permanent, irreversible bond with its target, PI3Kα.[1][2][3] This contrasts with non-covalent inhibitors like alpelisib and GDC-0077, which bind reversibly to the target protein. The covalent nature of TOS-358 is designed to provide a more sustained and durable inhibition of PI3Kα signaling.[4][5] This prolonged target engagement has the potential to overcome the feedback mechanisms that can limit the efficacy of non-covalent inhibitors.[3]

Comparative Performance Data

The following tables summarize the available quantitative data for TOS-358 and its comparators. It is important to note that direct head-to-head anti-proliferative studies across a standardized panel of cell lines are not yet publicly available for TOS-358. The data presented is compiled from various preclinical studies.

Table 1: Enzymatic Inhibition of PI3Kα

CompoundTargetIC50 (nM)Notes
TOS-358 Wild-Type PI3Kα2.2Covalent inhibitor.[3]
H1047R Mutant PI3Kα4.1Covalent inhibitor.[3]
Alpelisib PI3Kα5Non-covalent inhibitor.
GDC-0077 (Inavolisib) PI3Kα0.038Non-covalent inhibitor.[6][7]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LinePIK3CA MutationIC50/EC50 (nM)
TOS-358 Various Cancer Cell LinesNot SpecifiedPotent inhibition reported, but specific IC50 values are not publicly available.[3]
Alpelisib MCF-7 (Breast Cancer)E545K225
T-47D (Breast Cancer)H1047R3055
GDC-0077 (Inavolisib) MCF-7 (Breast Cancer)E545K30
HCC1954 (Breast Cancer)H1047R60

Preclinical studies have indicated that TOS-358 demonstrates superior efficacy in over 30 patient-derived xenograft (PDX) models compared to non-covalent inhibitors like alpelisib and GDC-0077.[4][5] Furthermore, TOS-358 is reported to achieve durable, near 100% inhibition of PI3Kα activity in preclinical models, a level of inhibition that current non-covalent inhibitors struggle to maintain.[1][8] A key differentiator for TOS-358 is its improved safety profile, with preclinical data showing it does not induce significant hyperglycemia, a common side effect of other PI3Kα inhibitors.[3][5]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and a typical experimental workflow for assessing anti-proliferative effects.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation TOS358 TOS-358 (Covalent Inhibitor) TOS358->PI3K Covalently Inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition by TOS-358.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Viability Assay cluster_2 Data Analysis A Seed cancer cells in 96-well plates B Treat with varying concentrations of TOS-358 or alternatives A->B C Incubate for 24-72 hours B->C D Add MTT or Crystal Violet stain C->D E Incubate and solubilize D->E F Measure absorbance at specific wavelength E->F G Calculate % viability and determine IC50 F->G

Workflow for Anti-proliferative Effect Assessment.

Experimental Protocols

Below are detailed methodologies for two common assays used to evaluate anti-proliferative effects.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • TOS-358, alpelisib, GDC-0077 (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (TOS-358, alpelisib, GDC-0077) in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Crystal Violet Assay

This assay is used to determine cell viability by staining the DNA of adherent cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • TOS-358, alpelisib, GDC-0077 (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde or methanol)

  • Crystal violet staining solution (0.5% in 25% methanol)

  • Solubilization solution (e.g., 10% acetic acid or 1% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, carefully remove the medium and wash the cells once with PBS. Add 100 µL of fixation solution to each well and incubate for 15-20 minutes at room temperature.

  • Staining: Discard the fixation solution and add 100 µL of crystal violet staining solution to each well. Incubate for 20-30 minutes at room temperature.

  • Washing: Remove the staining solution and wash the wells thoroughly with water until the water runs clear.

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the stain.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Conclusion

TOS-358 presents a promising advancement in the inhibition of the PI3Kα pathway through its novel covalent mechanism. While direct comparative anti-proliferative data in cell lines is still emerging, preclinical evidence suggests superior efficacy and a more favorable safety profile compared to non-covalent alternatives like alpelisib and GDC-0077. The sustained target inhibition achieved by TOS-358's covalent binding may translate to improved clinical outcomes for patients with PIK3CA-mutated cancers. Further clinical data will be crucial to fully validate the anti-proliferative effects and overall therapeutic potential of TOS-358.

References

TOS-358: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of TOS-358, a novel covalent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα). While specific kinome-wide screening data for TOS-358 is not yet publicly available, this document synthesizes the current understanding of its selectivity based on published preclinical data and compares it with other known PI3Kα inhibitors.

Executive Summary

TOS-358 is a first-in-class covalent inhibitor of PI3Kα, targeting both wild-type and mutant forms of the enzyme.[1][2] Preclinical data strongly suggest that TOS-358 is a highly selective inhibitor with minimal off-target effects, a characteristic described as a "clean kinome profile".[2] This high selectivity is a key differentiator from other PI3K inhibitors and is anticipated to result in a wider therapeutic window and a more favorable safety profile. This guide presents the available quantitative data for TOS-358 and provides a framework for understanding its cross-reactivity in the context of established kinase inhibitor profiling methodologies.

Potency and Isoform Selectivity of TOS-358

TOS-358 demonstrates potent inhibition of both wild-type and a common mutant form of PI3Kα. The available IC50 values are summarized in the table below. The high selectivity for PI3Kα over other PI3K isoforms is a critical attribute, as off-target inhibition of other isoforms is associated with adverse effects.

TargetIC50 (nM)Reference
PI3Kα (Wild-Type)2.2[2]
PI3Kα (H1047R Mutant)4.1[2]

Comparison with Other PI3Kα Inhibitors

To provide context for the selectivity of TOS-358, the following table includes publicly available data for Alpelisib (a non-covalent PI3Kα inhibitor) and notes on Inavolisib (a covalent PI3Kα inhibitor).

InhibitorTargetIC50 (nM)Selectivity ProfileReference
TOS-358 PI3Kα (WT) 2.2 Reported as highly selective with a "clean kinome profile" [2]
PI3Kα (H1047R) 4.1 [2]
AlpelisibPI3Kα550-fold selective over PI3Kβ, 250-fold over PI3Kδ, and 50-fold over PI3Kγ[3]
PI3Kβ~250[3]
PI3Kδ~1250[3]
PI3Kγ~250[3]
InavolisibPI3Kα-Reported to have high potency and specificity for the PI3Kα isoform[4]

Experimental Protocols

While the specific experimental protocol for the kinome profiling of TOS-358 has not been publicly disclosed, a general methodology for assessing the selectivity of covalent kinase inhibitors is outlined below. This representative protocol is based on established chemoproteomic approaches.

Representative Protocol: Kinome-wide Covalent Inhibitor Selectivity Profiling using Mass Spectrometry-based Chemoproteomics

1. Cell Culture and Treatment:

  • Human cancer cell lines relevant to the inhibitor's target are cultured to a sufficient density.

  • Cells are treated with the covalent inhibitor at various concentrations and for different durations to assess target engagement and off-target binding. A vehicle control (e.g., DMSO) is run in parallel.

2. Cell Lysis and Protein Extraction:

  • Following treatment, cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total cellular proteins.

3. Probe-Based Enrichment of Covalently Modified Peptides:

  • A "clickable" version of the covalent inhibitor, containing an alkyne or azide handle, is often used.

  • Alternatively, a competitive profiling approach can be employed where the inhibitor of interest competes with a broad-spectrum covalent probe.

  • The covalently modified proteins are then "clicked" to a reporter tag (e.g., biotin-azide) via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

4. Protein Digestion and Enrichment of Tagged Peptides:

  • The protein lysate is subjected to tryptic digestion to generate peptides.

  • Biotinylated peptides (corresponding to the sites of covalent modification) are enriched using streptavidin-coated beads.

5. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

  • The enriched peptides are analyzed by high-resolution LC-MS/MS to identify the proteins and the specific amino acid residues that have been covalently modified by the inhibitor.

6. Data Analysis:

  • The MS data is processed using specialized software to identify the modified peptides and quantify their abundance across different treatment conditions.

  • The selectivity of the inhibitor is determined by comparing the occupancy of the intended target to that of all other identified off-target proteins.

Visualizing the PI3K/Akt Signaling Pathway and Experimental Workflow

To further illustrate the context of TOS-358's mechanism and the methods used to assess its specificity, the following diagrams are provided.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3Kα RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates TOS358 TOS-358 TOS358->PI3K inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Signaling (Growth, Proliferation, Survival) Akt->Downstream

Caption: PI3K/Akt Signaling Pathway Inhibition by TOS-358.

Kinase_Profiling_Workflow cluster_cell_based Cell-Based Assay cluster_proteomics Chemoproteomics cluster_analysis Analysis CellCulture 1. Cell Culture & Treatment with Covalent Inhibitor Lysis 2. Cell Lysis CellCulture->Lysis Probe 3. Probe Labeling (e.g., Biotinylation) Lysis->Probe Digestion 4. Tryptic Digestion Probe->Digestion Enrichment 5. Enrichment of Labeled Peptides Digestion->Enrichment LCMS 6. LC-MS/MS Analysis Enrichment->LCMS DataAnalysis 7. Data Analysis & Target Identification LCMS->DataAnalysis

Caption: Experimental Workflow for Kinase Cross-Reactivity Profiling.

Conclusion

TOS-358 is a potent and highly selective covalent inhibitor of PI3Kα. The available preclinical data and communications from its developer indicate a "clean kinome profile," suggesting minimal cross-reactivity with other kinases. This high degree of selectivity is a promising feature that may translate into an improved safety profile and a wider therapeutic index compared to less selective PI3K inhibitors. While detailed, publicly available kinome-wide screening data is pending, the current evidence positions TOS-358 as a promising next-generation therapeutic agent for cancers driven by PI3Kα mutations. Further clinical investigation will be crucial to fully characterize its selectivity and clinical benefit.

References

Head-to-Head Comparison: TOS-358 vs. Taselisib in PI3Kα-Driven Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers and drug development professionals of two distinct inhibitors targeting the PI3Kα pathway.

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that governs cell growth, proliferation, and survival.[1][2][3] Its alpha isoform, PI3Kα (encoded by the PIK3CA gene), is one of the most frequently mutated oncogenes in solid tumors, making it a prime target for cancer therapy.[4] This guide provides a head-to-head comparison of two PI3Kα inhibitors: TOS-358, a novel covalent inhibitor currently in early-stage clinical development, and taselisib, a well-characterized inhibitor whose clinical development has been discontinued. This comparison is based on available preclinical and clinical data to inform researchers and drug development professionals.

Executive Summary

TOS-358 and taselisib represent two different strategies for targeting PI3Kα. TOS-358 is a first-in-class covalent inhibitor that irreversibly binds to both wild-type and mutant PI3Kα, leading to potent and durable pathway inhibition.[4][5] Preclinical data suggests superior efficacy and a favorable safety profile, notably the absence of significant hyperglycemia.[6] In contrast, taselisib is a reversible inhibitor with a unique dual mechanism of action: it not only blocks PI3K signaling but also promotes the degradation of the mutant p110α protein.[7][8][9] While showing promise in preclinical models with PIK3CA mutations, its clinical development was halted due to a modest risk-benefit profile observed in Phase III trials.[10][11]

Mechanism of Action

TOS-358: Covalent and Irreversible Inhibition

TOS-358 is an orally bioavailable small molecule that functions as a covalent inhibitor of PI3Kα.[4][5] It is designed to form a permanent bond with both wild-type and various mutated forms of the PI3Kα catalytic subunit (p110α).[4][5] This covalent and irreversible binding leads to a profound and sustained inactivation of the enzyme's kinase activity.[4] This mechanism is intended to provide more durable target engagement compared to reversible inhibitors, whose effects can diminish as drug concentrations fluctuate.[4]

Taselisib: Reversible Inhibition and Mutant Protein Degradation

Taselisib is a potent and selective, orally bioavailable inhibitor of class I PI3K isoforms, with a preference for α, δ, and γ over the β isoform.[9][12] Its primary mechanism is the reversible inhibition of the ATP-binding pocket of the PI3K enzyme.[1] A distinguishing feature of taselisib is its dual mechanism of action. In addition to inhibiting kinase activity, it induces the ubiquitin-mediated, proteasome-dependent degradation of the mutant p110α protein.[8][13] This degradation is more pronounced for the mutant form of the protein, contributing to its enhanced potency in PIK3CA-mutant cancer models.[9][14]

Preclinical Performance

In Vitro Potency

Direct head-to-head comparisons of TOS-358 and taselisib in the same panel of cell lines are not publicly available. However, data from separate studies provide insights into their respective potencies.

Compound Target Assay Type Cell Line/Target IC50/Ki Reference
TOS-358 PI3Kα (wild-type)Biochemical AssayWT PI3Kα2.2 nM[2]
TOS-358 PI3Kα (H1047R mutant)Biochemical AssayH1047R mutant PI3Kα4.1 nM[2]
Taselisib PI3KαBiochemical AssayPI3KαKi = 0.29 nM[15]
Taselisib PI3KδBiochemical AssayPI3KδKi = 0.12 nM[12]
Taselisib PI3KγBiochemical AssayPI3KγKi = 0.97 nM[12]
Taselisib PI3KβBiochemical AssayPI3Kβ>10-fold selective over α[12]
Taselisib Cell ViabilityCell-based AssayPIK3CA mutant cell linesMean IC50 = 0.042 µM[1][3]
Taselisib Cell ViabilityCell-based AssayPIK3CA wild-type cell linesMean IC50 = 0.38 µM[1][3]
Taselisib Cell ViabilityCell-based Assayp110α mutant breast cancer cell linesAverage IC50 = 70 nM[16]

Note: IC50 and Ki values are from different studies and experimental conditions and should be interpreted with caution.

In Vivo Efficacy

Both TOS-358 and taselisib have demonstrated significant anti-tumor activity in preclinical xenograft models.

TOS-358: In multiple cell-derived and patient-derived xenograft models of cancer, TOS-358 has shown reproducible and substantial tumor growth inhibition.[2] Notably, it has demonstrated superior efficacy compared to both competitive and mutant-specific reversible PI3Kα inhibitors.[6] A key differentiating feature is that TOS-358 did not induce significant hyperglycemia in mice and dogs at efficacious doses.[2][6]

Taselisib: Preclinical studies have shown that taselisib induces tumor regressions in PIK3CA mutant xenograft and patient-derived xenograft (PDX) models.[7][14] It has also been reported to have superior anti-tumor activity in PIK3CA mutant xenografts when compared to other clinical-stage PI3K inhibitors at their maximum tolerated doses.[7][14] In a uterine serous carcinoma mouse model with PIK3CA mutation and HER2/neu overexpression, taselisib significantly reduced tumor growth and prolonged survival.[1][3]

Clinical Development and Outcomes

TOS-358

TOS-358 is currently in a Phase 1/1b clinical trial (NCT05683418) for patients with advanced solid tumors harboring PIK3CA mutations or amplifications.[17][18][19] Preliminary results from the dose-escalation portion of the study have been promising, demonstrating:

  • High Target Engagement: 95% saturating target engagement of PI3Kα in patients.[6]

  • Early Clinical Activity: An unconfirmed complete response has been observed.[6]

  • Favorable Safety Profile: No grade 3 or 4 toxicities were reported at several low dose levels.[6]

Taselisib

Taselisib underwent extensive clinical evaluation, culminating in the Phase III SANDPIPER trial (NCT02340221) in patients with ER-positive, HER2-negative, PIK3CA-mutant advanced breast cancer.[11][20][21][22] The key findings from this trial were:

  • Modest Efficacy: The combination of taselisib and fulvestrant showed a statistically significant but modest improvement in progression-free survival (PFS) compared to placebo plus fulvestrant (7.4 months vs. 5.4 months).[11][20][23]

  • Challenging Safety Profile: The addition of taselisib to fulvestrant led to a substantial increase in adverse events, with serious adverse events occurring in 32.0% of patients in the taselisib arm compared to 8.9% in the placebo arm.[11][20]

Due to the modest clinical benefit and challenging safety profile, the development of taselisib was discontinued.[10]

Signaling Pathways and Experimental Workflows

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation TOS358 TOS-358 (Covalent) TOS358->PI3K Irreversible Inhibition Taselisib Taselisib (Reversible) Taselisib->PI3K Reversible Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by TOS-358 and taselisib.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models KinaseAssay Biochemical Kinase Assay CellProlif Cell Proliferation Assay (MTT) KinaseAssay->CellProlif Determine IC50 WesternBlot Western Blot (pAKT, pS6) CellProlif->WesternBlot Confirm Pathway Inhibition Xenograft Xenograft Tumor Model WesternBlot->Xenograft Select Candidate for In Vivo TGI Tumor Growth Inhibition Xenograft->TGI Survival Survival Analysis Xenograft->Survival

Caption: A typical experimental workflow for evaluating PI3K inhibitors.

Detailed Experimental Protocols

PI3K Lipid Kinase Activity Assay (In Vitro)

This assay measures the ability of an inhibitor to block the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3Kα.

  • Reaction Setup: A reaction mixture is prepared containing purified recombinant PI3Kα enzyme, PIP2 substrate, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Serial dilutions of the test compound (TOS-358 or taselisib) are added to the reaction mixture and incubated for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specific duration (e.g., 30-60 minutes) at 37°C.

  • Detection: The amount of PIP3 produced is quantified. This can be done using various methods, such as a competitive ELISA-based assay where a PIP3-binding protein is used to detect the product, or through radiolabeling with [γ-³²P]ATP and subsequent separation of lipids by thin-layer chromatography (TLC).[24][25]

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., with and without PIK3CA mutations) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[26]

  • Compound Treatment: The cells are treated with serial dilutions of the PI3K inhibitor for a specified period (e.g., 48-72 hours).[27]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[26]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[26]

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value for cell proliferation is determined.[27]

Xenograft Tumor Model (In Vivo)

This model assesses the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[28][29][30]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Mice are randomized into treatment groups and receive the PI3K inhibitor (e.g., orally via gavage) or a vehicle control daily or on a specified schedule.[28][29]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study continues until tumors in the control group reach a predetermined maximum size or for a specified duration. Key endpoints include tumor growth inhibition and, in some studies, overall survival.[1][3]

  • Data Analysis: Tumor growth curves are plotted for each treatment group, and statistical analyses are performed to determine the significance of any anti-tumor effects.

Conclusion

TOS-358 and taselisib offer distinct approaches to targeting PI3Kα. TOS-358's covalent mechanism of action and promising early clinical data, particularly its favorable safety profile regarding hyperglycemia, position it as a potentially significant advancement in the field of PI3K inhibitors. Taselisib, while no longer in active development, provides valuable insights into the therapeutic window of PI3K inhibitors and the potential of dual-action mechanisms. The ultimate clinical utility of TOS-358 will be determined by the outcomes of its ongoing and future clinical trials. For researchers, the comparison of these two agents underscores the importance of not only the potency of an inhibitor but also its mechanism of action and its impact on the broader physiological systems.

References

In Vivo Validation of TOS-358's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of TOS-358, a first-in-class covalent inhibitor of phosphoinositide 3-kinase alpha (PI3Kα), with alternative therapeutic agents. Experimental data from preclinical studies are presented to support the analysis of its mechanism of action and efficacy.

Executive Summary

TOS-358 is a highly selective and potent covalent inhibitor of both wild-type and mutant PI3Kα.[1] Preclinical in vivo studies have demonstrated its potential for superior efficacy and a favorable safety profile compared to other PI3Kα inhibitors. A key differentiator of TOS-358 is its ability to achieve deep and durable target inhibition without inducing significant hyperglycemia, a common dose-limiting toxicity associated with other drugs in this class.[1][2] This guide compares the in vivo validation of TOS-358 with the approved PI3Kα inhibitor alpelisib and other investigational agents such as RLY-2608, STX-478, and inavolisib.

Mechanism of Action of PI3Kα Inhibitors

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common oncogenic drivers in various cancers. The inhibitors discussed in this guide target PI3Kα through different mechanisms:

  • TOS-358: A covalent inhibitor that forms a permanent bond with PI3Kα, leading to sustained and near-complete inhibition of its activity.[2]

  • Alpelisib: An α-isoform selective inhibitor that reversibly binds to the kinase domain of PI3Kα.

  • RLY-2608 and STX-478: Allosteric inhibitors that selectively target mutant forms of PI3Kα, sparing the wild-type enzyme.[3]

  • Inavolisib: A selective inhibitor that also promotes the degradation of the mutant p110α protein.

Comparative In Vivo Efficacy

Preclinical studies in various xenograft models, including both cell line-derived (CDX) and patient-derived (PDX) models, have been conducted to evaluate the anti-tumor activity of these inhibitors. While direct head-to-head studies are limited, the available data allows for a comparative assessment.

DrugMechanismXenograft Model(s)EfficacyHyperglycemia
TOS-358 Covalent PI3Kα Inhibitor>30 PDX and CDX models with PIK3CA mutationsDemonstrated superior efficacy compared to reversible PI3Kα inhibitors.[1][2]No significant hyperglycemia observed at efficacious doses.[1][2]
Alpelisib α-selective PI3K InhibitorHCC1954 (PIK3CA H1047R)Delayed tumor growth.[4][5]A known clinical side effect.
RLY-2608 Allosteric Mutant-Selective PI3Kα InhibitorPIK3CA-mutant xenograft modelsShowed tumor growth inhibition, with some cases of complete regression.[6][7]Minimal impact on insulin levels.[6]
STX-478 Allosteric Mutant-Selective PI3Kα InhibitorGP2d (PIK3CA H1047L), T47D (PIK3CA H1047R)82% tumor growth inhibition (TGI) at 100 mg/kg, superior to alpelisib (79% TGI at 50 mg/kg) in one model.[3]Did not cause metabolic dysfunction.[3]
Inavolisib Selective PI3Kα Inhibitor and DegraderKPL-4 (PIK3CA H1047R)Efficacious in inhibiting tumor growth.Less associated with severe hyperglycemia compared to non-selective inhibitors.

Experimental Protocols

The following provides a generalized protocol for in vivo xenograft studies used to evaluate the efficacy of PI3Kα inhibitors. Specific parameters may vary between individual studies.

1. Cell Lines and Animal Models:

  • Human cancer cell lines with known PIK3CA mutation status (e.g., KPL-4, HCC1954, T47D) are cultured under standard conditions.

  • Female immunodeficient mice (e.g., nude, SCID, or NOD/SCID) are used for tumor implantation.[8]

2. Tumor Implantation:

  • A suspension of cancer cells (typically 5 x 10⁶ cells) is injected subcutaneously into the flank of each mouse.[8]

  • For patient-derived xenografts (PDX), tumor fragments from a patient's tumor are surgically implanted.[9]

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.[8][10] The volume is calculated using the formula: (length x width²)/2.[9]

  • When tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.[11]

4. Drug Administration:

  • The investigational drug (e.g., TOS-358) and comparator agents are administered via a clinically relevant route, typically oral gavage.

  • Dosing is performed at specified concentrations and schedules (e.g., once or twice daily).[11]

  • The vehicle used to dissolve the drugs is administered to the control group.

5. Efficacy Endpoints:

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Other endpoints may include tumor regression, measurement of target engagement (e.g., phosphorylation of AKT), and monitoring for adverse effects such as changes in blood glucose levels.

6. Statistical Analysis:

  • Statistical tests (e.g., t-test, ANOVA) are used to determine the significance of the differences in tumor growth between treatment and control groups.[8]

Visualizing Pathways and Workflows

PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes TOS358 TOS-358 TOS358->PI3K Covalently Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of TOS-358.

In Vivo Xenograft Study Workflow

Xenograft_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Implantation 3. Subcutaneous Tumor Implantation Cell_Culture->Implantation Animal_Models 2. Prepare Immunodeficient Mice Animal_Models->Implantation Monitoring 4. Monitor Tumor Growth Implantation->Monitoring Randomization 5. Randomize into Treatment Groups Monitoring->Randomization Dosing 6. Administer Drugs Randomization->Dosing Measurement 7. Measure Tumor Volume & Endpoints Dosing->Measurement Data_Analysis 8. Statistical Analysis Measurement->Data_Analysis

Caption: A typical workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.

Logical Relationship of PI3Kα Inhibitor Classes

Inhibitor_Classes cluster_types cluster_reversible_subtypes PI3Ka_Inhibitors PI3Kα Inhibitors Covalent Covalent (e.g., TOS-358) PI3Ka_Inhibitors->Covalent Reversible Reversible PI3Ka_Inhibitors->Reversible Isoform_Selective Isoform-Selective (e.g., Alpelisib) Reversible->Isoform_Selective Mutant_Selective Mutant-Selective (e.g., RLY-2608, STX-478) Reversible->Mutant_Selective Degrader Selective + Degrader (e.g., Inavolisib) Reversible->Degrader

Caption: Classification of different PI3Kα inhibitors based on their mechanism of action.

References

A Comparative Guide to TOS-358: A Covalent PI3Kα Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TOS-358, a novel covalent inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα), with other PI3Kα inhibitors. The information is based on publicly available data.

Executive Summary

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of PI3Kα developed by Totus Medicines.[1] It is designed to irreversibly bind to both wild-type and mutant forms of PI3Kα, leading to profound and sustained inhibition of the PI3K/Akt/mTOR signaling pathway.[1] Preclinical data suggests that TOS-358 demonstrates superior efficacy and an improved safety profile, particularly concerning hyperglycemia, when compared to non-covalent inhibitors.[2] Currently, TOS-358 is in Phase 1/1b clinical trials for the treatment of various solid tumors harboring PIK3CA mutations.[3] This guide offers a comparison with the approved non-covalent PI3Kα inhibitor alpelisib and the investigational agent inavolisib (GDC-0077).

Data Presentation

Table 1: Biochemical and Preclinical Efficacy of PI3Kα Inhibitors
FeatureTOS-358Alpelisib (BYL719)Inavolisib (GDC-0077)
Mechanism of Action Covalent, irreversible inhibitor of wild-type and mutant PI3Kα[1]Reversible, non-covalent inhibitor of PI3Kα[4]Reversible, non-covalent inhibitor of PI3Kα; also promotes mutant p110α degradation[5]
Reported IC50 Not publicly available in detail.Decreased viability of PIK3CA-mutant cell lines with IC50 ranging from 185 to 288 nM[6]0.038 nM[7]
Preclinical Efficacy Consistently demonstrated superior efficacy across >30 PDX and CDX models compared to reversible inhibitors[2]. Induces tumor regressions in breast, colon, lung, and stomach cancer models[8].Suppresses growth of PIK3CA-mutated precancerous cells and delays tumor formation in preclinical models[2].Resulted in tumor regressions in patient-derived PIK3CA-mutant breast cancer xenograft models[7][9]
Key Differentiator Covalent binding leading to deep and durable (>95%) pathway inhibition[9].Approved for clinical use in specific breast cancer subtypes[4].Selectively degrades mutant PI3Kα[7][9].

Note: Detailed quantitative preclinical data for TOS-358 is not publicly available. The information presented is based on qualitative descriptions from conference abstracts and press releases.

Table 2: Preclinical and Clinical Safety Profile of PI3Kα Inhibitors
FeatureTOS-358Alpelisib (BYL719)Inavolisib (GDC-0077)
Hyperglycemia Does not induce significant hyperglycemia in multiple animal models at efficacious doses[2].A known significant adverse event in clinical use[4].Manageable safety profile, with hyperglycemia being a common adverse event[5].
Other Reported Toxicities Good safety profile in 28-day repeat dose toxicity studies in rats and dogs[10].Diarrhea, rash, nausea[4].Diarrhea, stomatitis[11].
Clinical Development Phase Phase 1/1bApproved for clinical use[4]Phase 3[11]

Experimental Protocols

Detailed experimental protocols for the preclinical studies on TOS-358 are not publicly available. However, a general methodology for evaluating the efficacy of a PI3Kα inhibitor in preclinical cancer models is described below.

General In Vivo Xenograft Model Protocol:

  • Cell Line Selection: Human cancer cell lines with known PIK3CA mutations (e.g., MCF-7, KPL-4) are selected.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., TOS-358) and comparator drugs are administered orally at specified doses and schedules. The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Other endpoints may include tumor regression and survival.

  • Pharmacodynamic Assessment: Tumor and blood samples can be collected to measure the levels of downstream biomarkers of PI3K signaling (e.g., phosphorylated Akt) to confirm target engagement.

  • Safety and Tolerability: Animal body weight and general health are monitored throughout the study. Blood samples may be collected to assess for toxicities, such as hyperglycemia.

Mandatory Visualization

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3Kα RAS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates TOS358 TOS-358 TOS358->PI3K Covalently Inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Experimental_Workflow start Start cell_culture Select & Culture PIK3CA Mutant Cancer Cells start->cell_culture implantation Implant Cells into Immunocompromised Mice cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer TOS-358, Comparators, or Vehicle randomization->treatment data_collection Measure Tumor Volume & Monitor Health treatment->data_collection analysis Analyze Data: - Tumor Growth Inhibition - Biomarkers - Safety data_collection->analysis end End analysis->end

References

A Comparative Meta-Analysis of PI3K-Alpha Inhibitors, Featuring the Covalent Inhibitor TOS-358

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for the novel covalent PI3K-alpha (PI3Kα) inhibitor TOS-358, alongside other notable PI3Kα inhibitors: alpelisib, taselisib, and inavolisib. The information is compiled from publicly available preclinical data and is intended to offer a comparative perspective on their mechanisms of action, potency, and preclinical efficacy and safety profiles.

Introduction to PI3Kα Inhibition

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in solid tumors. This has made PI3Kα a compelling target for anticancer drug development. While several PI3Kα inhibitors have been developed, challenges with off-target toxicities and limited efficacy have spurred the development of next-generation inhibitors with improved therapeutic windows.

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of PI3Kα.[1][2] Developed by Totus Medicines, it is designed to selectively and irreversibly bind to both wild-type and mutant forms of PI3Kα, leading to profound and sustained inhibition of the PI3K pathway.[1] This covalent mechanism of action is hypothesized to offer advantages over reversible inhibitors.[1]

Comparative Preclinical Data

The following tables summarize the available preclinical data for TOS-358 and other selected PI3Kα inhibitors. It is important to note that a direct head-to-head comparison of all compounds under the same experimental conditions is not publicly available. The data presented here is collated from various sources and should be interpreted with this in mind.

Table 1: Biochemical Potency of PI3Kα Inhibitors
CompoundTarget(s)Mechanism of ActionIC50 (WT PI3Kα)IC50 (Mutant PI3Kα)Selectivity
TOS-358 PI3Kα (WT & Mutant)Covalent, Irreversible2.2 nM4.1 nM (H1047R)Highly selective for PI3Kα over other PI3K isoforms
Alpelisib PI3Kα-selectiveReversible~5 nMMutant-dependentSelective for α-isoform
Taselisib PI3Kα, γ, δReversibleNot specifiedNot specifiedBeta-sparing
Inavolisib PI3Kα-selectiveReversibleNot specifiedNot specifiedHighly selective for α-isoform

Note: IC50 values are highly dependent on assay conditions and should be compared with caution between different studies.

Table 2: Preclinical Efficacy and Safety Profile
CompoundIn Vitro Anti-proliferative ActivityIn Vivo Anti-tumor EfficacyKey Preclinical Safety Findings
TOS-358 Potent inhibition of proliferation in various cancer cell linesSuperior efficacy compared to reversible PI3Kα inhibitors in over 30 PDX and CDX models[1][2]Does not induce significant hyperglycemia in mice, rats, and dogs at efficacious doses[1][2]
Alpelisib Active in PIK3CA-mutant cell linesTumor growth inhibition in PIK3CA-mutant xenograft modelsHyperglycemia is a known on-target toxicity
Taselisib Activity in PIK3CA-mutant cell linesTumor growth inhibition in PIK3CA-mutant xenograft modelsHyperglycemia observed in clinical trials[3]
Inavolisib Activity in PIK3CA-mutant cell linesEfficacy in preclinical models of breast cancerHyperglycemia is a known on-target toxicity

PDX: Patient-Derived Xenograft; CDX: Cell-Derived Xenograft

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K RAS RAS RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotes Inhibitors PI3Kα Inhibitors (TOS-358, Alpelisib, etc.) Inhibitors->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3Kα inhibitors.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified PI3Kα enzyme - Lipid substrate (PIP2) - ATP - Assay Buffer Mix Combine enzyme, inhibitor, and substrate in microplate wells Reagents->Mix Inhibitor Prepare serial dilutions of test inhibitor (e.g., TOS-358) Inhibitor->Mix Incubate Incubate at room temperature to allow for phosphorylation Mix->Incubate Detection_Reagent Add detection reagent (e.g., ADP-Glo™) Incubate->Detection_Reagent Luminescence Measure luminescence signal Detection_Reagent->Luminescence IC50 Calculate IC50 value Luminescence->IC50

Caption: A generalized workflow for an in vitro biochemical kinase assay to determine inhibitor potency (IC50).

Experimental Workflow: Cell Viability (MTT) Assay

MTT_Assay_Workflow Seed_Cells Seed cancer cells in a 96-well plate Treat_Cells Treat cells with varying concentrations of PI3Kα inhibitor Seed_Cells->Treat_Cells Incubate_Cells Incubate for a defined period (e.g., 72 hours) Treat_Cells->Incubate_Cells Add_MTT Add MTT reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation in viable cells Add_MTT->Incubate_MTT Solubilize Add solubilization solution to dissolve formazan crystals Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at ~570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate percent viability and determine GI50/IC50 Measure_Absorbance->Analyze_Data

References

Safety Operating Guide

Information Not Available for As-358

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "As-358" did not yield any relevant results for a chemical compound with this identifier. The search results primarily consist of legal and procedural documents where "this compound" appears as a section or code number, such as in various legal codes. No Safety Data Sheet (SDS), chemical safety information, experimental protocols, or biological signaling pathway data were found for a substance designated this compound.

This lack of information prevents the creation of the requested content, including:

  • Proper Disposal Procedures: Without knowledge of the chemical's properties and potential hazards, it is impossible to provide safe and compliant disposal instructions.

  • Essential Safety and Logistical Information: Information on handling, storage, personal protective equipment, and emergency procedures is entirely dependent on the specific nature of the chemical.

  • Data Presentation: No quantitative data regarding physical, chemical, or toxicological properties could be located to summarize in a tabular format.

  • Experimental Protocols: No published research or experimental methodologies involving a compound named this compound were identified.

  • Signaling Pathway and Workflow Diagrams: In the absence of any biological or chemical process data, no diagrams can be generated.

It is possible that "this compound" is an internal company code, a rarely used synonym, a component of a mixture, or a typographical error. For accurate and safe handling and disposal information, it is crucial to refer to the manufacturer's or supplier's Safety Data Sheet for the specific product , which should provide the correct chemical identification and all necessary safety protocols.

Essential Safety and Handling Protocols for the Research Compound As-358

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for As-358 (CAS Number: 2222042-47-7) was not publicly available at the time of this writing. The following guidance is based on general best practices for handling potent, novel research compounds with known antiviral activity. Researchers, scientists, and drug development professionals must obtain a substance-specific SDS from the supplier and perform a thorough risk assessment before handling this material. The information provided here is for general guidance and is not a substitute for a formal SDS.

This compound is identified as a research chemical with inhibitory effects against the Ebola and Marburg viruses. Due to its potent biological activity, it should be handled with extreme caution in a controlled laboratory setting by trained personnel.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Respiratory Fit-tested N95 or higher-level respiratorRecommended when handling the compound as a powder or if there is a risk of aerosol generation.[1]
Hands Double gloves (two pairs)Nitrile or other chemically resistant gloves. Change gloves immediately if contaminated.
Eyes Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory.
Face Face shieldRecommended to be worn in conjunction with goggles when there is a risk of splashes or sprays.[1]
Body Laboratory coat or disposable gownShould be buttoned and have tight-fitting cuffs. A disposable gown is recommended for procedures with a higher risk of contamination.
Feet Closed-toe shoesShoes should be made of a non-porous material.
Operational Plan for Handling this compound

1. Engineering Controls:

  • All manipulations of this compound, especially handling of the powdered form and preparation of stock solutions, should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of the compound.[2]

  • Ensure the work area has directional airflow from "clean" to "contaminated" areas.[2]

2. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing: Weigh the powdered compound in a fume hood or other contained ventilation device. Use dedicated, clean spatulas and weighing boats.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the powder to avoid generating dust.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

3. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spills: For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, gowns, absorbent liners, and weighing boats. Place all solid waste in a clearly labeled, sealed, and puncture-resistant container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed, and chemically compatible waste container. Do not dispose of solutions down the drain.[3]

  • Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container.[4]

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[4]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS & Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate emergency_spill Spill handle_experiment->emergency_spill If spill occurs emergency_exposure Personal Exposure handle_experiment->emergency_exposure If exposure occurs cleanup_waste Segregate & Seal Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_spill_action Follow Spill Protocol emergency_spill->emergency_spill_action emergency_exposure_action Follow First Aid & Seek Medical Attention emergency_exposure->emergency_exposure_action

Caption: Workflow for the safe handling of potent research compounds like this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.